molecular formula C6H11FO B13479507 3-(2-Fluoroethyl)cyclobutan-1-ol

3-(2-Fluoroethyl)cyclobutan-1-ol

Cat. No.: B13479507
M. Wt: 118.15 g/mol
InChI Key: OILTYQOKHKNYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoroethyl)cyclobutan-1-ol (CAS 1783649-01-3) is a fluorinated organic compound with the molecular formula C6H11FO and a molecular weight of 118.15 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The structure, featuring a polar cyclobutanol ring and a fluoroethyl side chain, makes it a useful intermediate for the synthesis of more complex molecules, particularly in the exploration of cyclobutane derivatives which are of significant interest in drug discovery efforts . As a scaffold, it can be utilized to create compounds for various biochemical applications, including the development of inhibitors for enzymes such as protein farnesyltransferase . The presence of both the hydroxyl and fluorine functional groups provides handles for further chemical modification, allowing researchers to explore structure-activity relationships and fine-tune the physicochemical properties of lead compounds. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

3-(2-fluoroethyl)cyclobutan-1-ol

InChI

InChI=1S/C6H11FO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2

InChI Key

OILTYQOKHKNYNN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)CCF

Origin of Product

United States

Foundational & Exploratory

The Butterfly Effect: Cyclobutane Ring Puckering in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, thermodynamic, and pharmacological implications of cyclobutane ring puckering in drug design.

Executive Summary

In medicinal chemistry, the cyclobutane ring is often mischaracterized as a planar square. In reality, to relieve torsional strain caused by eclipsed methylene hydrogens, the ring adopts a non-planar "puckered" or "butterfly" conformation.[1][2] This deviation from planarity—typically 25° to 35°—fundamentally alters the spatial arrangement of substituents, dipole moments, and metabolic stability.

This guide provides a technical analysis of how to exploit cyclobutane puckering to optimize ligand-target interactions, modulate lipophilicity, and serve as a superior bioisostere for phenyl or gem-dimethyl groups.[3]

The Physics of Puckering: Thermodynamics & Kinetics

The Driving Force

A planar cyclobutane would possess ideal bond angles of 90°, minimizing angle strain.[4] However, this geometry forces all eight C-H bonds into a fully eclipsed conformation, creating severe torsional strain (~4.0 kcal/mol per CH₂ pair). To mitigate this, the ring twists into a puckered conformation.[1]

  • Trade-off: Angle strain increases (C-C-C angles compress to ~88°), but torsional strain decreases significantly.

  • Result: A "butterfly" shape with a puckering angle (

    
    ) of approximately 30°.
    
The Inversion Barrier

The energy barrier between the two equivalent puckered conformers (inverting through a planar transition state) is remarkably low:

  • Barrier Height:

    
     (approx. 500 cm⁻¹).[3]
    
  • Implication: At physiological temperature (37°C), unsubstituted cyclobutane flips rapidly (picosecond timescale).[3] However, substitution dramatically alters this landscape. Bulky substituents (e.g., in 1,3-disubstituted analogs) can lock the ring into a specific pucker to minimize 1,3-diaxial interactions, effectively freezing the bioactive conformation.

The Dipole Anomaly (Technical Insight)

A critical consequence of puckering is observed in 1,3-disubstituted systems (e.g., 1,3-difluorocyclobutane).[3]

  • Planar Prediction: In a planar ring, trans-1,3-substituents would have bond vectors at 180°, resulting in a net dipole of zero.[3]

  • Puckered Reality: In the stable puckered conformation, one substituent is pseudo-equatorial and the other is pseudo-axial. The bond vectors no longer cancel perfectly.[5]

  • Outcome: Trans-1,3-disubstituted cyclobutanes possess a measurable, non-zero dipole moment.[3][5][6] This affects solvation penalties and permeability (LogD) in ways planar models fail to predict.[3]

Strategic Application in Drug Design

Bioisosterism: The Phenyl Replacement

Cyclobutane is an increasingly popular bioisostere for phenyl rings (para-substitution mimic).

  • Vector Alignment: The distance between 1,3-substituents in a cyclobutane (~2.6 Å) is shorter than the 1,4-phenyl distance (~2.8 Å), but the exit vectors are non-coplanar. This allows the molecule to explore 3D space ("escape from flatland") which can improve solubility and selectivity.

  • Metabolic Stability: Unlike phenyl rings, which are prone to oxidative metabolism (CYP450 arene oxidation), the cyclobutane ring is metabolically robust.

Conformational Locking: TAK-828F Case Study

Drug Candidate: TAK-828F (ROR


t inverse agonist).[3]
Mechanism:  The researchers utilized a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[3]
  • Why cis? The cis isomer places both the carboxylic acid and the linker in pseudo-equatorial positions (diequatorial), which is the thermodynamically preferred state in the puckered ring. This locks the distance between the pharmacophores, reducing the entropic penalty upon binding to the ROR

    
    t receptor.
    
  • Contrast: The trans isomer would force one group axial, creating a higher energy conformer that pays a steeper energetic cost to bind.

Quantitative Comparison: Cyclobutane vs. Other Scaffolds
PropertyCyclopropaneCyclobutane (Puckered)Cyclopentane (Envelope)Phenyl (Planar)
Ring Strain (kcal/mol) 27.526.36.2~0
Dominant Strain Type AngleTorsional (relieved by pucker)TorsionalNone
Inversion Barrier N/A (Rigid)~1.5 kcal/molPseudorotation (~0 kcal)N/A
C-C Bond Length 1.51 Å1.55 Å1.54 Å1.40 Å
Bioisostere Use Alkene mimicPhenyl / gem-dimethyl mimicProline mimicScaffold

Experimental & Computational Workflow

To successfully incorporate a cyclobutane scaffold, a rigorous workflow combining QM calculations and diastereoselective synthesis is required.

Workflow Diagram

CyclobutaneDesign Start Target Scaffold Design QM QM Conformational Scan (DFT B3LYP/6-31G*) Start->QM Input 3D Structure Analysis Analyze Puckering Angle & Dipole Moment QM->Analysis Energy Landscape Synth Stereoselective Synthesis (Photochemical or Reduction) Analysis->Synth Select Isomer (cis/trans) Valid Validation (X-Ray / NOE NMR) Synth->Valid Crude Product Assay Binding Affinity Assay Valid->Assay Pure Diastereomer Assay->Start SAR Iteration

Caption: Integrated workflow for evaluating cyclobutane surrogates, moving from computational prediction of puckering preference to synthetic realization and biological validation.

Detailed Experimental Protocols

Computational Protocol: Predicting the Pucker

Before synthesis, determine if your substituents will lock the ring or allow rapid flipping.

  • Software: Gaussian, ORCA, or Schrödinger Jaguar.

  • Method: DFT at B3LYP/6-31G* or M06-2X/def2-TZVP level.[3]

  • Coordinate Scan: Perform a relaxed potential energy surface (PES) scan.[3]

    • Define the dihedral angle (C1-C2-C3-C4) as the reaction coordinate.[3]

    • Scan from -40° to +40° in 5° increments.[3]

  • Analysis: Plot Energy vs. Dihedral Angle.

    • Double Well: Indicates stable puckered conformers.[3][4]

    • Single Well: Indicates a planar average (rare, usually requires specific fusion).

    • Calculate the

      
       between the global minimum and the planar transition state (0°). If 
      
      
      
      kcal/mol, the conformer is effectively locked at RT.
Synthetic Protocol: Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutanes

This protocol (adapted from TAK-828F synthesis) favors the thermodynamically stable cis (diequatorial) isomer.[3]

Reaction: Reduction of Cyclobutylidene derivative. Scope: Creating 1,3-disubstituted scaffolds from ketone precursors.

  • Starting Material: 3-Substituted cyclobutanone.

  • Step A (Olefin Formation): Perform a Wittig or Horner-Wadsworth-Emmons reaction to install the exocyclic double bond.[3]

    • Reagents: Phosphonate ester, NaH, THF, 0°C.

  • Step B (Directed Reduction):

    • Reagent: Use a bulky hydride source or catalytic hydrogenation to direct attack. For thermodynamic control (yielding cis), use H₂/Pd-C.[3]

    • Conditions: Dissolve alkene in MeOH. Add 10% Pd/C (5 wt%).[3] Stir under H₂ balloon (1 atm) for 4 hours.

    • Mechanism: Hydrogen adds to the face of the alkene that leads to the less sterically hindered product, often favoring the cis-1,3 arrangement where substituents can adopt the equatorial positions in the puckered ring.

  • Validation:

    • ¹H NMR: Check the coupling constants (

      
      ) of the methine protons. In cyclobutanes, 
      
      
      
      generally, but NOE (Nuclear Overhauser Effect) is definitive.
    • NOE: Irradiate the C1 proton; if cis, you should see enhancement of the C3 proton signal (due to the "bow-tie" proximity across the ring).

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Source: Vertex AI / NIH / PMC

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: ChemMedChem / PubMed

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Source: ACS Publications [3]

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. Source: J. Phys. Chem. A

  • Trans-1,3-dichlorocyclobutane dipole moment analysis. Source: Chemistry Stack Exchange / Physical Organic Chemistry

Sources

Technical Guide: 3-(2-Fluoroethyl)cyclobutan-1-ol – Sourcing, Validation, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Rigid Scaffolds

In modern drug discovery, 3-(2-Fluoroethyl)cyclobutan-1-ol represents a high-value building block, primarily utilized to introduce metabolic stability and defined vectors into lead compounds without significantly increasing lipophilicity (LogP). The cyclobutane ring acts as a rigid spacer, restricting the conformational freedom of the fluoroethyl side chain, which is often used as a bioisostere for ethyl or propyl groups to block metabolic hot spots (e.g., P450 oxidation).

However, sourcing this molecule presents specific challenges:

  • Stereoisomerism: The relationship between the hydroxyl group (-OH) and the fluoroethyl chain results in cis and trans isomers. Commercial supplies are often undefined mixtures.

  • Availability: While cataloged by major aggregators, it is frequently a "make-on-demand" item rather than a stock commodity.

This guide provides a technical roadmap for sourcing, quality control (QC), and contingency synthesis of this critical intermediate.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define your specifications. The biological activity of your final drug candidate will likely depend on the specific pucker and stereochemistry of the cyclobutane ring.

PropertySpecificationTechnical Note
CAS Number 1783649-01-3 (Generic/Mix)Always verify if the CAS refers to a specific isomer or the mixture.[1]
Molecular Formula C₆H₁₁FOMW: 118.15 g/mol
Key Impurity Des-fluoro analog (Ethyl)Result of incomplete fluorination or over-reduction.
Stereochemistry cis / trans ratioCritical: Suppliers typically provide 1:1 or 3:1 mixtures unless specified.
Solubility DMSO, MeOH, DCMHigh solubility facilitates easy handling in library synthesis.

Market Analysis: Supplier Landscape & Pricing

The supply chain for fluorinated cyclobutanes is tiered. "Spot" availability is low; most vendors operate on a lead time of 2–4 weeks.

Primary Vendors (Verified Capabilities)

Based on current chemical space data, the following vendors have demonstrated capability in fluorinated cyclobutane synthesis:

  • Enamine (Ukraine/Latvia): The global leader in rigid, sp3-rich building blocks. They often hold the "REAL Space" library which includes this scaffold.

    • Strengths: High likelihood of stereochemically defined batches.

  • Combi-Blocks (USA): Excellent for gram-scale catalog items.

    • Strengths: Fast shipping within North America; transparent pricing.

  • Bidepharm (China): Major source for bulk intermediates.

    • Strengths: Cost-effective for >10g orders.

Pricing Tiers (Estimates)

Pricing fluctuates based on raw material costs (fluorinating agents) and scale.

ScaleEstimated Cost (USD)Lead TimeStrategy
100 mg $150 - $3001-2 WeeksScreening/Hit Validation. Buy "in-stock" only.
1 g $450 - $8002-4 WeeksLead Optimization. Request specific isomer ratio.
10 g+ $2,500 - $4,0004-8 WeeksProcess Development. Request custom synthesis quote.
Sourcing Decision Workflow

Do not simply click "Buy." Follow this decision tree to ensure data integrity in your biological assays.

SourcingLogic Start Need 3-(2-Fluoroethyl)cyclobutan-1-ol CheckStock Check Vendor Stock (Enamine/Combi-Blocks) Start->CheckStock IsomerSpec Is Isomer Ratio Defined? CheckStock->IsomerSpec Found CustomSynth Request Custom Synthesis (Specify cis/trans) CheckStock->CustomSynth Not Found OrderSample Order 100mg Sample IsomerSpec->OrderSample Yes IsomerSpec->CustomSynth No / Unsure InHouseQC In-House QC (19F-NMR + NOESY) OrderSample->InHouseQC BulkOrder Place Bulk Order InHouseQC->BulkOrder Passes InHouseQC->CustomSynth Fails Ratio

Figure 1: Strategic sourcing workflow to mitigate stereochemical risks.

Quality Assurance: The Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) blindly is a risk in medicinal chemistry. You must validate the material, particularly the fluorine incorporation and stereochemistry.

19F-NMR Validation

This is the definitive test.

  • Protocol: Dissolve 5mg in CDCl₃. Run uncoupled ¹⁹F-NMR.

  • Expected Signal: A triplet of triplets (approx. -215 to -220 ppm) corresponding to the CH₂F group.

  • Impurity Check: Look for signals around -210 ppm (potential elimination products like vinyl fluorides) or -75 ppm (residual fluorinating reagents).

Stereochemical Assignment (NOESY)

To distinguish cis (Z) from trans (E):

  • Cis-isomer: Strong NOE correlation between the methine proton at C1 (H-C-OH) and the protons of the fluoroethyl side chain.

  • Trans-isomer: Weak or absent NOE correlation between these groups; strong correlation with ring protons.

Contingency: Synthetic Route

If commercial supply is unavailable or the isomer ratio is unacceptable, the following synthetic route is robust and scalable. It avoids the use of expensive cyclobutanone starting materials by building from the acid.

Core Strategy: Nucleophilic fluorination of a hydroxyethyl intermediate.

The Pathway[2][3][4][5]

Synthesis Start 3-Oxocyclobutane- carboxylic acid Step1 1. Protection (Ketal) 2. Reduction (LiAlH4) Start->Step1 Inter1 Intermediate A: (Ketal-Alcohol) Step1->Inter1 Step2 Fluorination (Deoxo-Fluor/DAST) Inter1->Step2 Inter2 Intermediate B: (Fluoro-Ketal) Step2->Inter2 Step3 1. Deprotection (H+) 2. NaBH4 Reduction Inter2->Step3 Product Target: 3-(2-Fluoroethyl) cyclobutan-1-ol Step3->Product

Figure 2: Synthetic workflow from commodity starting materials.

Detailed Methodology

Step 1: Preparation of the Alcohol Precursor Start with 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1).

  • Protection: Protect the ketone using ethylene glycol and p-TsOH in refluxing toluene (Dean-Stark) to form the ketal.

  • Reduction: Reduce the carboxylic acid to the primary alcohol using LiAlH₄ in THF at 0°C.

    • Checkpoint: Verify disappearance of carbonyl stretch in IR.

Step 2: Deoxyfluorination (The Critical Step)

  • Reagent: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST for better thermal stability.

  • Conditions: Dissolve Intermediate A in dry DCM at -78°C. Add Deoxo-Fluor (1.2 equiv) dropwise. Allow to warm to RT overnight.

  • Safety: Quench carefully with sat. NaHCO₃. This reaction generates HF; use plasticware if possible or glass with immediate cleaning.

Step 3: Deprotection and Stereoselective Reduction

  • Deprotection: Treat the fluoro-ketal with aqueous HCl/Acetone to regenerate the ketone.

  • Reduction:

    • For Cis-Major: Reduce the ketone with L-Selectride (bulky hydride attacks from less hindered face).

    • For Trans-Major: Reduce with NaBH₄ in MeOH (thermodynamic control, often gives mixtures favoring trans).

  • Purification: Separate isomers via silica flash chromatography (Ether/Pentane gradients).

Handling and Safety

  • Fluorine Safety: While the final product is stable, the synthesis involves Deoxo-Fluor/DAST, which liberate HF upon hydrolysis. Calcium gluconate gel must be present in the lab during synthesis.

  • Storage: Store the alcohol at 2–8°C under inert atmosphere (Argon). Cyclobutanols can undergo ring-opening under harsh acidic conditions.

References

  • PubChem. 3-(Aminomethyl)-3-(2-fluoroethyl)cyclobutan-1-ol (Related Structure & Physical Properties). National Library of Medicine. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Generation of C2F5CHN2 in situ: One-pot synthesis of 3-(pentafluoroethyl)cyclobutan-1-ones. European Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Handling and Storage Stability of Fluorinated Cyclobutanol Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanols in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, serving as a powerful tool to modulate key pharmaceutical properties.[1] Fluorination can enhance metabolic stability, tune lipophilicity, and alter the basicity (pKa) of nearby functional groups, ultimately improving a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Among the diverse array of fluorinated motifs, the cyclobutane ring has emerged as a unique and valuable bioisostere for commonly used groups like tert-butyl.

Fluorinated cyclobutanol reagents, therefore, represent a critical class of building blocks for introducing these desirable properties. However, the very features that make them synthetically attractive—the strained four-membered ring and the presence of highly electronegative fluorine atoms—also introduce specific challenges related to their stability and handling. Understanding these characteristics is not merely a matter of laboratory safety but is fundamental to ensuring the integrity of the reagent, the reproducibility of experimental results, and the success of the synthetic campaign.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability profiles of fluorinated cyclobutanol reagents. It offers field-proven protocols for safe handling, appropriate storage, and methods for assessing their long-term stability, ensuring these potent reagents are utilized to their full potential.

Chemical Properties and Intrinsic Stability Profile

The stability of a fluorinated cyclobutanol is governed by a combination of ring strain, the powerful inductive effect of fluorine atoms, and the reactivity of the hydroxyl group. These factors create a unique chemical environment that dictates the reagent's susceptibility to degradation under various conditions.

2.1. Thermal Stability Fluorinated organic compounds can exhibit variable thermal stability. While the carbon-fluorine bond itself is exceptionally strong, the overall molecular structure may possess pathways for thermal decomposition. For many fluorinated reagents, heating can lead to decomposition, which may involve the release of corrosive gases like hydrogen fluoride (HF).[3][4] It is crucial to consult the Safety Data Sheet (SDS) for specific thermal decomposition information. As a general principle, elevated temperatures should be avoided during storage and handling unless required for a specific reaction.

2.2. Hydrolytic Stability and Moisture Sensitivity The primary stability concern for cyclobutanol reagents, especially those bearing fluorine atoms, is their sensitivity to moisture.[5] The hydroxyl group can participate in hydrogen bonding, and the polar C-F bonds can influence the molecule's interaction with water.[6] More critically, moisture can facilitate hydrolytic degradation pathways.

The causality for this sensitivity is twofold:

  • Protonation and Ring Strain: In the presence of acid, which can be generated from trace impurities or atmospheric CO₂ reacting with moisture, the hydroxyl group can be protonated, forming a good leaving group (water). The inherent strain of the cyclobutane ring can then promote ring-opening or rearrangement reactions to alleviate this strain.

  • Influence of Fluorine: The electron-withdrawing nature of fluorine atoms can acidify the hydroxyl proton, making it more reactive. Furthermore, stereoelectronic effects of fluorine atoms can significantly influence the stability of intermediates, potentially accelerating hydrolysis.[7]

Therefore, rigorous exclusion of moisture through the use of an inert atmosphere is paramount for preserving the integrity of these reagents.[5]

2.3. pH and Oxidative Stability Fluorinated cyclobutanols can be sensitive to both strongly acidic and basic conditions.

  • Acidic Conditions: As mentioned, acid can catalyze degradation via protonation of the hydroxyl group.

  • Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can initiate undesired side reactions or decomposition, particularly if other electrophilic sites are present in the molecule.

  • Oxidative Stability: Exposure to oxygen can lead to oxidation, especially if the compound is sensitive or if trace metal impurities are present that could catalyze such reactions.[5] Storing these reagents under an inert gas like argon or nitrogen helps mitigate both oxidative and hydrolytic degradation.[5]

Recommended Long-Term Storage Protocols

Proper storage is the most critical factor in maintaining the long-term stability and shelf-life of fluorinated cyclobutanol reagents. The primary goals are to protect the reagent from atmospheric moisture, oxygen, and thermal stress.

Table 1: Summary of Recommended Storage Conditions

Parameter Recommendation for Solid Reagents Recommendation for Liquid Reagents Rationale
Temperature 2–8 °C (Refrigeration)[8] 2–8 °C or as specified by manufacturer[8] Slows down potential degradation pathways and reduces vapor pressure for volatile liquids.
Atmosphere Inert Gas (Argon or Nitrogen)[5] Inert Gas (Argon or Nitrogen)[5] Prevents hydrolysis and oxidation by displacing moisture and oxygen.[5]
Container Amber glass bottle with a tightly sealed cap; Fluorinated HDPE for bulk storage.[9][10] Sure/Seal™-type bottle with a septum-lined cap; Fluorinated HDPE for bulk.[9][10] Protects from light (amber glass) and prevents moisture/air ingress. Fluorinated containers create a barrier to prevent permeation.[11]
Handling of Seal Wrap cap and neck with Parafilm® after each use. Wrap cap and neck with Parafilm®; ensure septum integrity. Provides an additional barrier against atmospheric contamination.

| Location | Store in a designated, well-ventilated, flame-proof area away from incompatible materials (e.g., strong acids, bases, oxidizers).[12][13] | Store in a designated, well-ventilated, flame-proof area away from incompatible materials.[12][13] | Ensures safety and prevents accidental reactions. |

Note: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate storage information.

Safe Handling Procedures and Personal Protective Equipment (PPE)

Given their potential reactivity and the hazards associated with fluorinated compounds, a stringent approach to safe handling is mandatory.

4.1. Essential Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are required at all times. For transfers of larger quantities, a full face shield should be worn over safety goggles.[14]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton®) should be used. Consult the SDS and glove compatibility charts.[8] Always inspect gloves before use and replace them immediately if contaminated or damaged.

  • Body Protection: A flame-retardant lab coat is required.[8][14] For large-scale operations, a chemical-resistant apron is also recommended.[14]

  • Work Area: All manipulations must be performed inside a certified chemical fume hood or an approved glove box to minimize inhalation risk and contain any potential spills.[14]

4.2. Decision Logic for Handling Environment The choice of handling environment depends on the reagent's sensitivity and the scale of the operation.

G cluster_legend Legend k_start Start k_decision Decision k_process Process k_end Endpoint start Assess Reagent Handling is_sensitive Is reagent highly sensitive to air/moisture? start->is_sensitive is_large_scale Large scale or prolonged use? is_sensitive->is_large_scale Yes fume_hood Use Fume Hood is_sensitive->fume_hood No is_small_scale Small scale (<1 g)? is_small_scale->fume_hood No schlenk Use Schlenk Line with Inert Gas is_small_scale->schlenk Yes is_large_scale->is_small_scale No glovebox Use Glove Box is_large_scale->glovebox Yes

Caption: Decision tree for selecting the appropriate handling environment.

4.3. Protocol for Dispensing a Liquid Reagent via Syringe This protocol is for transferring an air- and moisture-sensitive liquid reagent stored in a Sure/Seal™ bottle.

  • Preparation: Ensure the reagent bottle is at room temperature to prevent atmospheric moisture from condensing on the bottle and being drawn inside.

  • Inert Gas Setup: Create a positive pressure of inert gas (argon or nitrogen) in the bottle. Puncture the septum with a needle connected to a gas manifold/balloon. Puncture the septum with a second, short "vent" needle to allow gas to flush the headspace.

  • Syringe Preparation: Take a clean, dry syringe that is 1.5-2x the volume to be dispensed. Flush it several times with inert gas.

  • Withdrawal: Insert the syringe needle through the septum into the liquid. Slowly pull the plunger to draw the desired volume, plus a small excess (~10%), into the syringe. The positive pressure in the bottle will aid this process.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle headspace, adjusting to the final desired volume.

  • Transfer: Withdraw the syringe from the bottle and quickly insert it into the reaction vessel (which should also be under an inert atmosphere) and dispense the reagent.

  • Cleaning: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a designated waste container. Repeat several times before final cleaning.

Experimental Protocol: Assessing Reagent Stability by ¹⁹F NMR and LC-MS

To ensure experimental reproducibility, it is good practice to periodically assess the purity and stability of fluorinated reagents, especially for lots that have been stored for an extended period. This protocol provides a self-validating system to quantify degradation.

Objective: To determine the percent degradation of a fluorinated cyclobutanol reagent after exposure to ambient laboratory conditions over a 24-hour period.

Analytical Methods Rationale:

  • ¹⁹F NMR Spectroscopy: This is a highly specific and powerful technique for organofluorine compounds.[7] It allows for direct observation and quantification of the parent compound and any fluorine-containing degradation products without interference from non-fluorinated species.

  • LC-MS: Provides orthogonal verification. It separates the parent compound from degradation products based on polarity and confirms their identity by mass.[15]

Materials:

  • Fluorinated cyclobutanol reagent

  • Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (e.g., trifluorotoluene, for ¹⁹F NMR quantification)

  • Anhydrous HPLC-grade solvent (e.g., Acetonitrile)

  • NMR tubes, vials, and volumetric flasks

  • Microbalance

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_t0 T=0 Analysis (Baseline) cluster_t24 T=24h Analysis (Stress) cluster_data Data Analysis prep_stock Prepare Stock Solution in Anhydrous Solvent split_sample Split into T=0 and T=24h Samples prep_stock->split_sample analyze_t0_nmr Analyze T=0 by ¹⁹F NMR (with internal standard) split_sample->analyze_t0_nmr expose_sample Expose T=24h Sample to Ambient Air (uncapped vial) split_sample->expose_sample analyze_t0_lcms Analyze T=0 by LC-MS compare_nmr Compare ¹⁹F NMR Integrals (Parent vs. Degradants) analyze_t0_nmr->compare_nmr compare_lcms Compare LC-MS Peak Areas (Parent vs. Degradants) analyze_t0_lcms->compare_lcms analyze_t24_nmr Analyze T=24h by ¹⁹F NMR expose_sample->analyze_t24_nmr analyze_t24_lcms Analyze T=24h by LC-MS analyze_t24_nmr->compare_nmr analyze_t24_lcms->compare_lcms calculate_deg Calculate % Degradation compare_nmr->calculate_deg compare_lcms->calculate_deg

Caption: Experimental workflow for the stability assessment protocol.

Step-by-Step Methodology:

  • Stock Solution Preparation (T=0): In a glove box or under a strong flow of inert gas, accurately weigh ~10-20 mg of the fluorinated cyclobutanol reagent into a vial. Add a known mass of an internal standard (e.g., trifluorotoluene). Dissolve the solids in a known volume of anhydrous deuterated solvent (for NMR) or anhydrous acetonitrile (for LC-MS) to create a stock solution.

  • Baseline Analysis (T=0):

    • Immediately transfer an aliquot of the stock solution to an NMR tube. Acquire a quantitative ¹⁹F NMR spectrum. Record the integration of the peak corresponding to the parent compound relative to the internal standard.

    • Inject another aliquot onto an LC-MS system. Record the peak area of the parent compound.

  • Stress Condition (T=24h): Leave the vial containing the remaining stock solution uncapped in a fume hood for 24 hours to expose it to ambient air and humidity.

  • Final Analysis (T=24h):

    • After 24 hours, transfer an aliquot of the "stressed" solution to an NMR tube and acquire a ¹⁹F NMR spectrum under the same conditions as the T=0 sample.

    • Inject another aliquot of the "stressed" solution onto the LC-MS system using the same method.

  • Data Analysis and Interpretation:

    • ¹⁹F NMR: Compare the T=0 and T=24h spectra. Look for the appearance of new peaks, which indicate degradation products. Calculate the purity at each time point by comparing the integral of the parent peak to the sum of all fluorine-containing species.

    • LC-MS: Compare the chromatograms. Quantify the decrease in the peak area of the parent compound and the increase in the area of any new peaks.

    • Calculate % Degradation: % Degradation = (1 - [Area_parent(T=24h) / Area_parent(T=0)]) * 100

Table 2: Example Stability Data Interpretation

Time Point ¹⁹F NMR Purity (%) LC-MS Parent Peak Area % Degradation (LC-MS) Observation
T=0 99.1% 1,540,000 0% Reagent is pure at baseline.

| T=24h | 85.3% | 1,315,000 | 14.6% | Significant degradation observed after 24h exposure to air. |

This protocol provides a clear, quantitative measure of the reagent's stability under real-world laboratory conditions, allowing researchers to make informed decisions about its fitness for use.

References

  • U-Pack. (n.d.). What are Fluorinated Containers for storing chemicals?.
  • Baker Botts L.L.P. (2022, March 28). Packaging Matters: Chemical Containers Leaching PFAS Could Lead to TSCA Violations.
  • Santa Cruz Biotechnology. (n.d.). Perfluoro-1,2-dimethylcyclobutane Material Safety Data Sheet.
  • Inhance Technologies. (2025, January 31). Regulatory Update on Fluorinated Packaging.
  • Airgas. (2014, October 16). Halocarbon C-318 (Octafluorocyclobutane) SAFETY DATA SHEET.
  • Necsa. (n.d.). Fluoro Pack® - to offer Modular Surface Fluorination Plants.
  • Matheson. (1998, January 30). MATERIAL SAFETY DATA SHEET - Octafluorocyclobutane.
  • Fidel Fillaud. (n.d.). What is fluorinated packaging? : Frequently Asked Questions.
  • Fluoropharm. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?.
  • LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Freitas, M. P. (2025, August 4). Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes. BEILSTEIN J ORG CHEM.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • Enthalpy Analytical. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - Cyclobutanol.
  • Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods.
  • National Center for Biotechnology Information. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • U.S. Environmental Protection Agency. (2024, January 1). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
  • Apollo Scientific. (2023, July 10). Cyclobutanol Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Cyclobutanol.
  • BenchChem. (2025). A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents.
  • Beilstein Journals. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • Semantic Scholar. (2022, July 11). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides.
  • Polymer Iran Chemical Industries. (2020, April 22). Controllable hydrolytic stability of novel fluorinated polyurethane films.
  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts.
  • ACS Central Science. (2020, June 10). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2.
  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Beilstein Journals. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • University of Pittsburgh Safety Manual. (2016, February 8). GUIDELINES FOR THE SAFE USE OF PYROPHORIC LIQUID REAGENTS.

Sources

Troubleshooting & Optimization

Troubleshooting defluorination side reactions in cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Support Center

You are likely here because your fluorinated cyclobutane scaffold—intended to be a metabolic fortress—has degraded into a diene, a cyclobutene, or a fragmented chain.

Fluorinated cyclobutanes (e.g., gem-difluorocyclobutanes, trifluoromethylcyclobutanes) are high-value bioisosteres for lipophilic spacers and tert-butyl groups. However, the combination of ring strain (~26 kcal/mol) and the high electronegativity of fluorine creates a "loaded spring" effect. Under standard synthetic conditions, these molecules are prone to three specific catastrophic failures: E1cB elimination ,


-fluoride elimination  (in cross-coupling), and radical ring opening .

Select your issue below for diagnostic steps and resolution protocols.

TICKET #001: "My Product Aromatized or Formed a Diene"

Severity: Critical Common Scenario: Alkylation, Amination, or Deprotection using basic conditions.

Diagnostic Phase

If your saturated fluorocyclobutane converted into a cyclobutene or a conjugated diene, you have triggered an E1cB (Elimination Unimolecular conjugate Base) cascade.

The Mechanism: Fluorine is small but highly electronegative. It inductively acidifies


-protons (pKa drops significantly).
  • Step 1: Base deprotonates the

    
    -position (relative to an EWG) or 
    
    
    
    -position (relative to F).
  • Step 2: The resulting carbanion resolves strain by ejecting fluoride (

    
    ).
    
  • Result: Formation of a double bond. In cyclobutanes, this often triggers a second elimination or electrocyclic ring opening to form a butadiene derivative.

Troubleshooting & Solutions
VariableDiagnostic QuestionCorrective Action
Base Strength Are you using

-BuOK, NaH, or LDA?
Downgrade Basicity. Switch to K

CO

or Cs

CO

in aprotic solvents (DMF/DMSO). If a strong base is required for alkylation, use LiHMDS at -78°C (kinetic control) rather than thermodynamic bases like alkoxides.
Leaving Group Is there a mesylate/tosylate

to the fluorine?
Stereochemical Inversion. Elimination is stereoelectronically dependent. Trans-1,2-elimination is faster. If possible, synthesize the cis-isomer where the H and Leaving Group are not anti-periplanar.
Temperature Is the reaction refluxing?Thermal Limit. Many fluorocyclobutanes are stable at RT but eliminate HF >80°C. Keep reactions <50°C.
Expert Insight: The "Puckering" Effect

Cyclobutanes are not planar; they pucker to relieve torsional strain. Fluorine substitution exacerbates this. If your substituent prefers a pseudo-equatorial position that places the


-proton anti-parallel to the fluorine, elimination is accelerated.
  • Fix: Add a bulky substituent (e.g., aryl) to lock the conformation in a state where the acidic proton is gauche to the fluorine, disfavoring elimination.

TICKET #002: "Palladium Coupling Failed (Defluorinated Alkene Observed)"

Severity: High Common Scenario: Suzuki-Miyaura or Buchwald-Hartwig coupling on a bromofluorocyclobutane.

Diagnostic Phase

You attempted a cross-coupling on a halogenated fluorocyclobutane, but instead of the coupled product, you isolated a defluorinated alkene or recovered starting material.

The Mechanism:


-Fluoride Elimination 
Transition metals (Pd, Ni) have a high affinity for fluorine.
  • Oxidative Addition: Pd inserts into the C-Br bond.

  • Competition: The Pd center looks for a path to stabilize. It can either undergo Reductive Elimination (forming your C-C bond) or

    
    -Fluoride Elimination  (forming a double bond and a Pd-F species).
    
  • Thermodynamics: The formation of a strong H-F or M-F bond drives the elimination pathway.

Visualization: The Competing Pathways

BetaElimination Start Pd(0) Catalyst OxAdd Oxidative Addition (LnPPd(II)-R) Start->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet BetaElim β-Fluoride Elimination (SIDE REACTION) TransMet->BetaElim Slow Transmetallation RedElim Reductive Elimination (DESIRED) TransMet->RedElim Fast Transmetallation Byproduct Cyclobutene + Pd-F BetaElim->Byproduct Product Coupled Product RedElim->Product

Figure 1: Kinetic competition in Pd-catalyzed cross-coupling.


-elimination dominates if transmetallation or reductive elimination is slow.
Troubleshooting & Solutions

Q: Which ligand are you using?

  • Incorrect: PPh

    
     or simple bidentates (dppe).
    
  • Correct:Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos).

  • Why: Bulky ligands crowd the metal center, making the geometry required for

    
    -fluoride elimination (syn-coplanar) energetically unfavorable. They also accelerate reductive elimination.
    

Q: What is your transmetallation partner?

  • Issue: Slow transmetallation allows the Pd(II) intermediate to "wait" and eventually eliminate HF.

  • Fix: Use organozinc reagents (Negishi) or highly activated boronates (e.g., MIDA boronates or adding CsF) to speed up the transmetallation step, outpacing elimination.

Q: Have you considered Radical Pathways?

  • Alternative: If Pd-catalysis fails, switch to Ni/Photoredox dual catalysis . Nickel accommodates oxidative addition/reductive elimination via single-electron transfer (SET) mechanisms that often bypass the geometric requirements for

    
    -elimination.
    

TICKET #003: "The Ring Opened (Fragmentation)"

Severity: Moderate to High Common Scenario: Radical functionalization (e.g., Minisci reaction) or high-temperature flow chemistry.

Diagnostic Phase

Fluorinated cyclobutanes possess significant ring strain. If you generate a radical on the ring (or adjacent to it), the ring may cleave to release that strain, especially if the resulting acyclic radical is stabilized by the fluorine atoms (captodative effect).

The Mechanism:

  • Radical generation at the

    
    -position.
    
  • Overlap of the semi-occupied molecular orbital (SOMO) with the strained C-C bond (

    
    ).
    
  • 
    -scission opens the ring, forming a fluorinated alkene chain.
    
Protocol: Safe Functionalization of Strained Rings

Objective: Install a functional group without popping the ring.

  • Avoid Direct HAT (Hydrogen Atom Transfer) on the Ring:

    • Do not use peroxide initiators or high-energy HAT catalysts (e.g., quinuclidine) that might abstract the

      
      -proton.
      
  • Use Decarboxylative Coupling:

    • Instead of C-H activation, start with a cyclobutane carboxylic acid .

    • Use Ir-photocatalysis to generate the radical. The rate of trapping (with a Michael acceptor or aryl halide) must exceed the rate of ring opening.

  • Solvent Cage Effect:

    • Run reactions in viscous solvents or at lower temperatures (-20°C) to favor intermolecular trapping over intramolecular fragmentation.

Standard Operating Procedure (SOP): Alkylation of 3,3-Difluorocyclobutane

Context: Common workflow to attach a side chain while preventing HF elimination.

Reagents:

  • Substrate: Ethyl 3,3-difluorocyclobutane-1-carboxylate

  • Electrophile: Benzyl bromide

  • Base: LiHMDS (Lithium hexamethyldisilazide)

  • Solvent: THF (Anhydrous)

  • Additive: HMPA (Optional, promotes kinetics)

Step-by-Step:

  • Cryogenic Cooling: Cool THF solution of substrate to -78°C . Critical: Low T prevents E1cB elimination.

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 10 mins. Stir for 30 mins at -78°C.

    • Note: LiHMDS is bulky and non-nucleophilic, minimizing direct attack on the ring or fluorine.

  • Addition: Add Benzyl bromide (1.2 equiv) slowly.

  • The "Warm-Up" Trap: Allow the reaction to warm only to 0°C , not RT. Monitor by TLC/LCMS.

  • Quench: Quench with saturated NH

    
    Cl at 0°C.
    
  • Workup: Extract with Et

    
    O. Avoid acidic washes which can sometimes trigger rearrangement in specific substrates.
    

Troubleshooting Logic Map

Use this flow to determine the root cause of your instability.

Troubleshooting Start Identify Issue Type What is the major byproduct? Start->Type Diene Conjugated Diene / Cyclobutene Type->Diene Elimination Alkene Defluorinated Alkene (Linear) Type->Alkene Coupling Failure Fragment Ring Opened Chain Type->Fragment Radical BaseCheck Was strong base used? Diene->BaseCheck MetalCheck Was Pd/Ni used? Alkene->MetalCheck RadCheck Photoredox/Peroxides used? Fragment->RadCheck Sol1 Fix: Switch to Kinetic Base (LiHMDS) or Lower Temp BaseCheck->Sol1 Yes Sol2 Fix: Use Bulky Ligands (XPhos) or Switch to Negishi MetalCheck->Sol2 Yes Sol3 Fix: Lower Temp or Trapping Agent Concentration RadCheck->Sol3 Yes

Figure 2: Diagnostic logic for fluorinated cyclobutane decomposition.

References

  • Mykhailiuk, P. K. (2021). Fluorinated Cyclobutanes: Synthesis, Properties, and Applications. Chemical Reviews. Link

  • Doyle, A. G., et al. (2010). Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. Journal of the American Chemical Society. Link

  • Maulide, N., et al. (2022).[1] Copper-catalyzed radical cascade reaction of simple cyclobutanes. Chemical Science. Link

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Enamine Ltd. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. JACS Au. Link

Sources

Technical Support Center: Optimizing Fluoroethylation of Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluoroethylation of cyclobutane rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The introduction of a fluoroethyl group into a cyclobutane scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, making it a valuable strategy in medicinal chemistry.[1][2] However, the inherent ring strain of cyclobutanes and the reactive nature of fluorinating reagents present unique challenges.[3][4][5] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions, with a special focus on the critical parameter of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing a fluoroethyl group onto a cyclobutane ring?

There are several primary strategies for the fluoroethylation of cyclobutane rings, broadly categorized by the type of bond being formed and the nature of the fluorinating agent. These include:

  • Direct C-H Fluoroethylation: This is a highly desirable late-stage functionalization strategy where a C-H bond on the cyclobutane ring is directly converted to a C-CH2CH2F bond.[4][5] This often involves radical-mediated processes or transition-metal-catalyzed reactions. The regioselectivity of this approach can be a significant challenge.[5]

  • Functional Group Interconversion: This involves the conversion of a pre-existing functional group on the cyclobutane ring, such as a carboxylic acid or alcohol, into a fluoroethyl group. For instance, a cyclobutane carboxylic acid can be a precursor for a trifluoromethyl group via reaction with sulfur tetrafluoride (SF4), which can be considered a related fluorinated alkyl group.[6]

  • Ring Construction: Building the fluoroethyl-containing cyclobutane ring from acyclic precursors through methods like [2+2] cycloadditions is another viable approach.[7]

Q2: Why is temperature such a critical parameter in the fluoroethylation of cyclobutanes?

Temperature plays a multifaceted role in these reactions, influencing reaction rate, selectivity, and the stability of both reactants and products. The cyclobutane ring possesses significant ring strain, which can make it susceptible to side reactions like ring-opening, especially at elevated temperatures.[4]

Key considerations for temperature include:

  • Activation Energy: Many fluoroethylation reactions, particularly those involving C-H activation, have a significant activation energy barrier that needs to be overcome. Higher temperatures can increase the reaction rate.

  • Reagent Stability: Fluorinating reagents, especially electrophilic ones like Selectfluor, can have limited thermal stability.[8] Decomposition of the reagent at high temperatures can lead to lower yields and the formation of impurities.

  • Selectivity: Temperature can influence the regioselectivity and diastereoselectivity of the reaction. In some cases, an unusual temperature effect has been observed where higher temperatures lead to higher enantioselectivity due to changes in the rate-determining step.[9]

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as elimination, decomposition of starting material or product, and the formation of volatile byproducts.[10]

A systematic optimization of temperature is therefore crucial for achieving the desired outcome.

Q3: What are the typical starting points for temperature optimization in a novel fluoroethylation reaction of a cyclobutane derivative?

A good starting point for temperature optimization depends on the specific reaction type:

  • Photoredox-Catalyzed Reactions: These reactions are often initiated by light and can frequently be run at or near room temperature.[11][12]

  • Transition-Metal-Catalyzed C-H Functionalization: These reactions often require elevated temperatures to promote catalyst turnover and overcome the activation barrier of C-H bond cleavage. A starting range of 60-100 °C is common.[13]

  • Radical-Initiated Reactions: Thermal initiators will require specific temperature ranges for efficient decomposition. For reactions initiated by other means (e.g., light), room temperature is a good starting point. Free radical halogenations of alkanes can be highly exothermic and difficult to control, especially with fluorine.[14][15]

It is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low yield is one of the most common issues encountered.[16] A systematic approach to troubleshooting is essential.

Possible Causes & Recommended Actions:

Potential Cause Diagnostic Check Recommended Action
Insufficient Reaction Temperature Monitor the reaction at the initial temperature for an extended period. Look for any trace of product formation via LC-MS or GC-MS.Gradually increase the reaction temperature in 5-10 °C increments. Be cautious of potential decomposition at higher temperatures.
Decomposition of Reagents or Starting Material Analyze the crude reaction mixture for decomposition products. Check the thermal stability of your specific fluorinating agent and substrate.Run the reaction at a lower temperature for a longer duration. If the fluorinating agent is added slowly, consider cooling the reaction vessel during addition.
Incorrect Reaction Time Take aliquots at different time points to create a reaction profile.If the reaction stalls, it may require a higher temperature or longer reaction time. If the product degrades over time, shorten the reaction time.[16]
Poor Reagent Purity/Activity Verify the purity of starting materials and reagents. Some fluorinating agents can be sensitive to moisture.Use freshly purified reagents and anhydrous solvents.[16]
Inhibition of Catalyst If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvent.Purify all components of the reaction. Consider adding a scavenger for potential inhibitors.

Experimental Workflow for Optimizing Temperature for Yield

G cluster_0 Initial Screening cluster_1 Troubleshooting Path start Select Initial Temperature (e.g., Room Temp or 60 °C) run_rxn Run Reaction for 12-24h start->run_rxn analyze Analyze Yield (LC-MS/GC-MS) run_rxn->analyze decision Trace Product? analyze->decision increase_T Increase Temperature (e.g., by 10-20 °C) decision->increase_T Yes no_product Re-evaluate Reagents/ Catalyst System decision->no_product No check_decomp Check for Decomposition increase_T->check_decomp lower_T Lower Temperature & Increase Time check_decomp->lower_T Decomp. Observed optimize Further Optimization check_decomp->optimize No Decomp. lower_T->optimize

Caption: Workflow for temperature optimization to improve product yield.

Issue 2: Poor Regio- or Diastereoselectivity

Achieving the correct isomer is often as important as achieving a high yield, particularly in drug discovery.[5]

Possible Causes & Recommended Actions:

Potential Cause Diagnostic Check Recommended Action
Thermodynamic vs. Kinetic Control Analyze the product ratio at different temperatures and reaction times.Lower temperatures generally favor the kinetically controlled product, which is often the desired one in complex molecule synthesis. Higher temperatures may lead to the thermodynamically more stable product.
Steric and Electronic Effects Analyze the structure of your cyclobutane. C-H bonds at more substituted or electronically activated positions may be more reactive.Temperature can sometimes modulate the subtle balance between steric and electronic control. A temperature screen is warranted. In some cases, a change in catalyst or directing group may be necessary to override inherent substrate biases.[3][4]
Radical vs. Polar Mechanism The reaction mechanism can be temperature-dependent. Radical reactions are often less selective than polar reactions.Altering the temperature can favor one mechanism over another. The addition of radical scavengers or initiators can help elucidate the operative mechanism. The mechanism of fluorination with reagents like Selectfluor can be complex, potentially involving single electron transfer (SET) or SN2 pathways.[8][17]
Ligand Dissociation (for Catalytic Reactions) In transition-metal-catalyzed reactions, high temperatures can lead to ligand dissociation, resulting in a less selective catalytic species.Screen a range of temperatures to find the optimal balance between catalytic activity and selectivity. It may be necessary to screen different ligands that are more thermally stable.

Decision Tree for Troubleshooting Selectivity Issues

G cluster_catalytic Catalytic Pathway cluster_non_catalytic Non-Catalytic Pathway start Poor Selectivity Observed is_catalytic Is the reaction catalytic? start->is_catalytic lower_T_cat Lower Temperature to Prevent Ligand Dissociation is_catalytic->lower_T_cat Yes lower_T_noncat Lower Temperature to Favor Kinetic Product is_catalytic->lower_T_noncat No change_ligand Screen Different Ligands/ Directing Groups lower_T_cat->change_ligand change_solvent Screen Solvents to Influence Transition State lower_T_noncat->change_solvent

Caption: Decision-making process for addressing poor selectivity.

General Protocol for Temperature Screening

This protocol provides a systematic approach to optimizing the temperature for the fluoroethylation of a novel cyclobutane substrate.

Materials:

  • Cyclobutane starting material

  • Fluoroethylating agent (e.g., Selectfluor, a source of fluoroethyl radical)

  • Catalyst and ligands (if applicable)

  • Anhydrous solvent

  • Reaction vessels (e.g., microwave vials or sealed tubes)

  • Heating/cooling system with precise temperature control (e.g., reaction block, oil bath)

  • Stir plate and stir bars

  • Analytical equipment (LC-MS, GC-MS, NMR)

Procedure:

  • Preparation: In an inert atmosphere (e.g., a glovebox), prepare a stock solution containing the cyclobutane substrate, catalyst, ligand (if any), and any other solid reagents in the chosen anhydrous solvent.

  • Aliquoting: Distribute equal volumes of the stock solution into several reaction vessels.

  • Reagent Addition: At a controlled low temperature (e.g., 0 °C or room temperature), add the fluoroethylating agent to each vessel. If the reagent is a solution, ensure it is also pre-cooled.

  • Temperature Screening: Seal the vessels and place them in a reaction block pre-set to different temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: Allow the reactions to stir for a set period (e.g., 12 or 24 hours). If possible, take small aliquots at intermediate time points to monitor the reaction progress and check for product degradation.

  • Quenching and Analysis: After the set time, cool all reactions to room temperature and quench them appropriately. Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion of starting material, yield of the desired product, and the formation of any byproducts.

  • Optimization: Based on the results, select the temperature that provides the best balance of yield and selectivity for a larger-scale reaction. Further fine-tuning in smaller temperature increments around the optimal point may be necessary.

References

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  • D'Yachenko, O. A., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 64(5), 2691–2702.
  • Chen, G., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids.
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  • Liang, T., et al. (2013). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. In Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 1–30).
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  • Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved February 13, 2024, from [Link]

  • Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Hodgson, D. M., et al. (2018). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. Chemistry – A European Journal, 24(55), 14759–14763.
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  • Ihara, M., et al. (1996). CYCLOBUTANE STRATEGY FOR THE SYNTHESIS OF A-RING AROMATIC TRICHOTHECANES. HETEROCYCLES, 42(1), 165.
  • Nyffeler, P. T., et al. (2004). Selectfluor: Mechanistic Insight and Applications.
  • Wang, J., et al. (2024). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine.
  • Wang, J., et al. (2024). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine.
  • Baran, P. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1804–1813.
  • Lu, P., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(34), 9205–9211.
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  • Postigo, A., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398–8427.
  • Hu, X., et al. (2022). Fluorine‐Effect‐Enabled Photocatalytic 4‐Exo‐Trig Cyclization Cascade to Access Fluoroalkylated Cyclobutanes.
  • Svatunek, D., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. European Journal of Organic Chemistry, 2022(34), e202200742.
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  • Wang, P., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Chemical Science, 14(18), 4811–4818.

  • Shu, C., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.
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  • Shu, C., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.
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  • Shu, C., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.
  • Li, Z., et al. (2024). Late-Stage Rapid [18F]Trifluoromethyl Radiolabeling of Terminal Alkenes at Room Temperature. Organic Letters, 26(50), 10865–10869.
  • Postigo, A., et al. (2022).
  • Sigman, M. S., & Toste, F. D. (2015). Machine Learning Predicts Regioselectivity in Pd-Catalyzed Directing Group-Assisted C-H Activation. Organic Letters, 17(10), 2442–2445.
  • Klebe, G., et al. (2019). Strategies for Late-Stage Optimization: Profiling Thermodynamics by Preorganization and Salt Bridge Shielding. Journal of Medicinal Chemistry, 62(21), 9753–9771.
  • Soderberg, T. (n.d.). Radical reactions in practice. In Organic Chemistry II. Lumen Learning.
  • LibreTexts Chemistry. (n.d.). Free Radical Chain Reaction of Alkane.
  • Yang, H., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 8(18), 5065–5072.
  • Nallala, J., et al. (2014). Optimization and validation of cryostat temperature conditions for trans-reflectance mode FTIR microspectroscopic imaging of biological tissues. Analytical and Bioanalytical Chemistry, 406(23), 5621–5628.
  • Fanali, S., et al. (2009). Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins.
  • Sigman, M. S., & Toste, F. D. (2017).
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  • Kumar, A., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. Chemistry – An Asian Journal, 19(17), e202400391.

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Technical Support Center: Navigating the Volatility of Low Molecular Weight Cyclobutanes in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the volatility of low molecular weight cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these valuable but often challenging scaffolds into their experimental workflows. Here, you will find practical, in-depth answers to common questions, troubleshooting guides for frequent issues, and detailed protocols grounded in scientific principles. Our goal is to provide you with the expertise and confidence to handle these volatile compounds effectively and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why are low molecular weight cyclobutanes so volatile, and how does this impact my experiments?

Low molecular weight cyclobutanes exhibit high volatility due to a combination of their small size, relatively weak intermolecular van der Waals forces, and significant ring strain.[1][2][3][4] Unsubstituted cyclobutane is a gas at room temperature, with a boiling point of just 12.5 °C.[5] This inherent volatility can lead to several experimental challenges:

  • Sample Loss: Significant loss of material can occur during routine laboratory procedures such as solvent evaporation, sample transfer, and even storage, leading to inaccurate concentration measurements and reduced yields.

  • Inaccurate Quantification: The volatility of cyclobutane-containing starting materials, intermediates, or impurities can make their accurate quantification by standard analytical techniques challenging.[6]

  • Reaction Control Issues: In heated reactions, volatile reagents or intermediates can escape the reaction mixture, altering stoichiometry and potentially leading to incomplete conversion or the formation of side products.

  • Safety Hazards: The accumulation of flammable cyclobutane vapors in a poorly ventilated area can pose a significant safety risk.[7]

The puckered conformation of the cyclobutane ring, a result of balancing angle and torsional strain, also influences its physical properties.[8][9] While this strained ring system is often a desirable feature in medicinal chemistry for inducing specific conformations or acting as a bioisostere, it contributes to the molecule's overall energy and potential for volatility.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with volatile cyclobutanes and provides actionable solutions.

Issue 1: Significant loss of my cyclobutane-containing compound during solvent removal.

Causality: Standard rotary evaporation, especially under high vacuum, provides enough energy to cause low boiling point compounds to evaporate along with the solvent. Recovering the product from the cold trap is often inefficient.[12]

Solutions:

  • Modified Rotary Evaporation:

    • Reduced Vacuum: Avoid using a high vacuum line. Instead, use a water aspirator or a diaphragm pump with a pressure controller to apply only a gentle vacuum.

    • Controlled Temperature: Use a water bath at or slightly above room temperature. Avoid excessive heating.

  • Alternative Solvent Removal Techniques:

    • Kugelrohr Distillation: This apparatus is excellent for distilling small amounts of material under reduced pressure and can be more effective at separating a volatile product from a less volatile solvent.[12]

    • Atmospheric Pressure Distillation: For compounds that are significantly more volatile than the solvent, a simple distillation at atmospheric pressure can be effective.[12]

  • Nitrogen Blowdown: For very small sample volumes, a gentle stream of nitrogen gas can be used to evaporate the solvent at ambient temperature. This should be performed in a fume hood.

Issue 2: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a cyclobutane derivative shows poor peak shape (tailing) and inconsistent retention times.

Causality: Poor peak shape and retention time variability in GC-MS analysis of volatile compounds can stem from several factors:

  • Analyte-Column Interactions: Polar functional groups on the cyclobutane derivative (e.g., hydroxyl, amine) can interact with active sites on the GC column, leading to peak tailing.

  • Improper Injection Technique: Inconsistent injection volumes or speeds can affect vaporization and lead to variable retention times.

  • System Contamination: Residual sample or solvent from previous injections can elute as "ghost peaks" or contribute to baseline noise.

  • Leaks: Leaks in the GC system, particularly at the injector septum or column fittings, can cause fluctuations in flow rate and pressure, leading to retention time shifts.

Troubleshooting Workflow:

G start Poor Peak Shape or Inconsistent Retention Time check_column Check for Active Sites on Column start->check_column check_injection Review Injection Technique start->check_injection check_system Inspect GC System for Contamination start->check_system check_leaks Perform Leak Check start->check_leaks derivatize Derivatize Polar Functional Groups check_column->derivatize Active sites suspected end Improved Chromatogram derivatize->end optimize_params Optimize Injection Parameters (Temp, Volume, Speed) check_injection->optimize_params optimize_params->end bakeout Bake Out Column and Clean Injector check_system->bakeout bakeout->end replace_consumables Replace Septum and Ferrules check_leaks->replace_consumables replace_consumables->end

Caption: Troubleshooting workflow for GC-MS analysis.

Detailed Solutions:

  • Derivatization: For cyclobutanes with polar functional groups like alcohols (cyclobutanol) or carboxylic acids (cyclobutanecarboxylic acid), derivatization is a highly effective strategy. This process replaces active hydrogens with less polar groups, reducing column interactions and increasing volatility for better peak shape.[13][14][15] Common derivatization techniques include:

    • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[16][17]

    • Acylation: Introduces an acyl group. Reagents like trifluoroacetic anhydride (TFAA) are often used.

    • Alkylation: Replaces acidic hydrogens with an alkyl group, for example, converting a carboxylic acid to an ester.

  • System Maintenance: Regularly perform maintenance on your GC-MS system. This includes baking out the column to remove contaminants, cleaning the injector port, and replacing the septum and liner.

  • Standardization: Use an internal standard to correct for minor variations in injection volume and improve quantitative accuracy.

Experimental Protocols

Protocol 1: Silylation of Cyclobutanol for GC-MS Analysis

This protocol describes the derivatization of cyclobutanol with BSTFA to form its more volatile and less polar trimethylsilyl ether, improving its chromatographic behavior.

Materials:

  • Cyclobutanol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (as a solvent and acid scavenger)

  • Anhydrous solvent for dilution (e.g., hexane or dichloromethane)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the cyclobutanol-containing sample into a clean, dry GC vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes. The reaction time may need optimization depending on the concentration and steric hindrance of the alcohol.[16]

  • Dilution and Analysis: After cooling to room temperature, dilute the sample to an appropriate concentration (e.g., 1 mL with hexane). The sample is now ready for GC-MS injection.

Diagram of Derivatization Workflow:

G cluster_0 Derivatization Protocol A 1. Sample Weighing (1-5 mg Cyclobutanol) B 2. Add Pyridine (100 µL) A->B C 3. Add BSTFA (100 µL) B->C D 4. Heat at 60-70°C (30 min) C->D E 5. Cool and Dilute (e.g., to 1 mL) D->E F Ready for GC-MS E->F

Caption: Step-by-step silylation protocol workflow.

Protocol 2: Headspace GC-MS for Quantification of Volatile Cyclobutane Impurities

Headspace analysis is ideal for quantifying volatile impurities in a non-volatile drug substance or product matrix without injecting the entire sample.[18]

Materials:

  • Drug substance/product sample containing potential volatile cyclobutane impurities

  • Headspace vials with PTFE-lined septa and aluminum caps

  • Dilution solvent (e.g., dimethyl sulfoxide - DMSO)

  • Calibrator standards of the target cyclobutane impurities

Procedure:

  • Sample Preparation: Accurately weigh a specified amount of the drug substance (e.g., 100 mg) into a headspace vial.

  • Solvent Addition: Add a precise volume of the dilution solvent (e.g., 1 mL of DMSO).

  • Standard Preparation: Prepare a series of calibration standards in separate headspace vials with known concentrations of the target cyclobutane impurities in the same dilution solvent.

  • Sealing: Immediately seal all vials with caps and crimp them tightly.

  • Incubation and Injection: Place the vials in the headspace autosampler. The instrument will incubate each vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow the volatile impurities to partition into the headspace gas. A portion of the headspace is then automatically injected into the GC-MS.

  • Quantification: A calibration curve is generated from the peak areas of the standards, and the concentration of the impurities in the sample is determined from this curve.

Table 1: Typical GC-MS Parameters for Volatile Cyclobutane Analysis

ParameterSettingRationale
GC Column DB-624 or equivalentMid-polar phase suitable for separating a wide range of volatile organic compounds.
Injector Temp. 250 °CEnsures rapid vaporization of the analytes.
Oven Program Initial: 40 °C (hold 5 min)Starts at a low temperature to trap and focus volatile analytes at the head of the column.
Ramp: 10 °C/min to 240 °CA steady ramp allows for the separation of compounds based on their boiling points.
Final Hold: 5 minEnsures all compounds have eluted.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Provides consistent retention times.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Scan Range 35-350 amuCovers the expected mass range of low molecular weight cyclobutanes and their fragments.

Advanced Strategies: Prodrug Approach to Mitigate Volatility

For highly volatile drug candidates where derivatization is not a viable long-term solution, a prodrug strategy can be employed.[19] This involves chemically modifying the active drug molecule to create a less volatile, often more stable, and better-absorbed precursor that is converted back to the active drug in the body.[20][21]

How it Works:

A volatile functional group on the cyclobutane moiety (e.g., an alcohol or amine) can be masked with a larger, more polar promoiety, such as an ester or a phosphate group. This modification significantly increases the molecular weight and polarity, thereby reducing volatility.

Example Concept:

A volatile cyclobutanol-containing drug candidate could be converted to a phosphate ester prodrug. This would:

  • Drastically reduce volatility: The phosphate group adds significant mass and polarity.

  • Improve aqueous solubility: Phosphate esters are generally more water-soluble, which can aid in formulation.[]

  • Be cleaved in vivo: Endogenous phosphatases in the body can cleave the ester bond, releasing the active cyclobutanol drug.

Diagram of Prodrug Strategy:

G VolatileDrug Volatile Cyclobutanol Drug Candidate Prodrug Non-Volatile Phosphate Ester Prodrug VolatileDrug->Prodrug Chemical Modification (Esterification) ActiveDrug Active Cyclobutanol Drug (at target site) Prodrug->ActiveDrug In Vivo Cleavage (Phosphatases)

Caption: Conceptual workflow of a prodrug strategy.

This approach is a more complex undertaking, typically considered during lead optimization in drug discovery, but it represents a powerful tool for overcoming fundamental physicochemical challenges like high volatility.[23]

References

  • Atkins, P., & de Paula, J. (2010). Physical Chemistry (9th ed.). W. H. Freeman.
  • Yurkanis Bruice, P. (2016). Organic Chemistry (8th ed.). Pearson.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9250, Cyclobutane. Retrieved from [Link]

  • ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • National Fire Protection Association. (2022).
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  • Turner, R. B., Meador, W. R., & Winkler, R. E. (1957). Heats of Hydrogenation of Some Substituted Cyclohexenes and Cyclopentenes. The Effect of the Double Bond on the Stability of the Five- and Six-Membered Rings. Journal of the American Chemical Society, 79(15), 4116–4121.
  • Wuitschik, G., et al. (2010). The Cyclobutane Ring in Medicinal Chemistry.
  • Stepan, A. F., et al. (2012). The cyclobutane motif in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Work with Volatile Compounds. Retrieved from [Link]

  • Knapp, D. R. (1979).
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  • Blau, K., & King, G. S. (Eds.). (1977).
  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Application Note. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.
  • Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer.
  • Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097-2106.
  • Heimbach, T., et al. (2003). Phosphate ester prodrugs: a strategy to improve the oral bioavailability of poorly water-soluble compounds. International Journal of Pharmaceutics, 261(1-2), 81-92.
  • Erion, M. D. (2008). Prodrugs for liver-targeted drug delivery. Annual Review of Pharmacology and Toxicology, 48, 461-487.

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Technical Support Center: Minimizing Ring-Opening Side Products in Cyclobutane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclobutane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and manipulating cyclobutane-containing molecules. The inherent ring strain of the cyclobutane moiety, while synthetically useful, also predisposes it to undesired ring-opening side reactions.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize these side products and optimize your reaction outcomes.

Understanding the Driving Force: Ring Strain

Cyclobutane's reactivity is fundamentally linked to its significant ring strain, which arises from two primary factors:

  • Angle Strain: The internal C-C-C bond angles are compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2][3]

  • Torsional Strain: Although cyclobutane adopts a puckered conformation to alleviate some eclipsing interactions between adjacent C-H bonds, considerable torsional strain remains.[1][3][5]

This stored energy makes the cyclobutane ring susceptible to cleavage under various conditions, leading to the formation of more stable, open-chain products.[1][4][6]

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific experimental challenges and provides actionable solutions to mitigate unwanted ring-opening.

Scenario 1: Thermal Reactions

Question: "I'm running a thermal reaction involving a substituted cyclobutane, and I'm observing significant formation of diene byproducts. How can I prevent this?"

Answer: Thermal ring-opening of cyclobutenes to 1,3-butadienes is a well-known electrocyclic reaction governed by the Woodward-Hoffmann rules.[7] While this is a powerful synthetic tool, it can be an undesired side reaction when functionalizing other parts of a cyclobutane-containing molecule.

Root Cause Analysis & Mitigation Strategies:

  • Reaction Temperature: The most direct factor is heat. Many cyclobutene systems will undergo conrotatory ring-opening at elevated temperatures.[8][9]

    • Solution: Screen lower reaction temperatures. Even a 10-20 °C reduction can significantly decrease the rate of the ring-opening side reaction relative to your desired transformation.

  • Substituent Effects: The electronic and steric nature of substituents on the cyclobutane ring can influence the activation barrier for ring-opening.

    • Electron-donating groups can sometimes stabilize the transition state for ring-opening.

    • Bulky substituents can sterically favor one rotational pathway over another, potentially influencing the propensity for ring-opening.[9][10]

    • Solution: If synthetically feasible, consider modifying substituents to disfavor the electronic or steric requirements of the ring-opening transition state. For instance, replacing a small substituent with a bulkier one might increase the steric hindrance for the necessary bond rotations.

  • Reaction Time: Prolonged heating increases the likelihood of side reactions.

    • Solution: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to an acceptable level.

Experimental Protocol: Optimizing Reaction Temperature

  • Setup: Prepare identical reaction mixtures in parallel vials.

  • Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 80°C, 70°C, 60°C, 50°C).

  • Monitoring: Take aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h).

  • Analysis: Quench the aliquots and analyze by a quantitative method like GC or ¹H NMR with an internal standard to determine the ratio of desired product to ring-opened byproduct at each temperature.

  • Selection: Choose the lowest temperature that provides a reasonable reaction rate and the best product-to-byproduct ratio.

Scenario 2: Acid-Catalyzed Reactions

Question: "My cyclobutane-containing compound is decomposing under acidic conditions, leading to a complex mixture of products. What's happening and how can I fix it?"

Answer: Cyclobutanes are susceptible to ring-opening in the presence of Lewis or Brønsted acids, often proceeding through carbocationic intermediates. This can lead to rearrangements and the formation of more stable five- or six-membered rings or acyclic products.[11]

Root Cause Analysis & Mitigation Strategies:

  • Acid Strength and Concentration: Strong acids and high concentrations will promote protonation and subsequent C-C bond cleavage.

    • Solution:

      • Use the mildest acid possible that still facilitates the desired reaction.

      • Screen a range of weaker acids (e.g., pyridinium p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (TsOH)).

      • Use catalytic amounts of acid rather than stoichiometric quantities.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of any carbocationic intermediates.

    • Solution: Employ less polar or non-coordinating solvents to disfavor the formation and stabilization of charged intermediates. For example, switching from a protic solvent like methanol to an aprotic solvent like dichloromethane or toluene can be beneficial.

  • Temperature: As with thermal reactions, lower temperatures will disfavor the higher activation energy pathway of ring-opening.

    • Solution: Run the reaction at 0 °C or even -78 °C if the desired transformation allows.

Parameter Harsh Conditions (Promotes Ring-Opening) Milder Conditions (Minimizes Ring-Opening)
Acid Strong (e.g., H₂SO₄, TsOH)Weak (e.g., PPTS, Sc(OTf)₃)
Concentration Stoichiometric or ExcessCatalytic (e.g., 1-10 mol%)
Temperature Room Temperature or Elevated0 °C to -78 °C
Solvent Polar, Protic (e.g., MeOH, H₂O)Apolar, Aprotic (e.g., Toluene, CH₂Cl₂)
Scenario 3: Base-Catalyzed Reactions

Question: "I'm attempting a base-catalyzed reaction on a cyclobutanone derivative and observing ring contraction to a cyclopropane. How can I avoid this?"

Answer: Cyclobutanones, particularly 1,2-diones, can undergo a benzilic acid-type rearrangement in the presence of a base, leading to ring contraction.[12] This involves nucleophilic attack of the base on a carbonyl, followed by rearrangement and cleavage of a C-C bond.

Root Cause Analysis & Mitigation Strategies:

  • Base Strength and Steric Hindrance: Strong, small bases (e.g., hydroxide, methoxide) can readily attack the carbonyl and initiate the rearrangement.

    • Solution: Use a non-nucleophilic, sterically hindered base. Bases like lithium diisopropylamide (LDA), lithium bis(trimethylsilyl)amide (LHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are less likely to act as nucleophiles and can selectively perform the desired deprotonation or catalysis without initiating rearrangement.

  • Temperature: The activation energy for the rearrangement may be accessible at room temperature.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C) to kinetically disfavor the rearrangement pathway.

Experimental Protocol: Screening Non-Nucleophilic Bases

  • Substrate Preparation: Dissolve the cyclobutanone derivative in a suitable anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: In separate, parallel reactions, slowly add 1.1 equivalents of different non-nucleophilic bases (e.g., LDA, LHMDS, DBU).

  • Reaction and Monitoring: Stir the reactions at -78 °C and monitor by thin-layer chromatography (TLC) for the consumption of starting material and formation of the desired product versus the ring-contracted side product.

  • Workup: Quench the reactions with a proton source (e.g., saturated NH₄Cl solution) and proceed with standard extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: Are photochemical [2+2] cycloadditions prone to ring-opening?

A1: Generally, the formation of the cyclobutane ring via [2+2] photocycloaddition is the favored process under photochemical conditions.[13][14][15] However, the photogenerated excited state can sometimes participate in side reactions.[16][17] The primary concern is often not ring-opening of the product, but rather competing side reactions of the starting alkenes, such as cis/trans isomerization.[17] To favor the desired cycloaddition, it is important to optimize reaction concentration, choice of photosensitizer (if used), and irradiation wavelength.[18]

Q2: Can transition metals catalyze the ring-opening of cyclobutanes?

A2: Yes, certain transition metals can catalyze the ring-opening of strained rings like cyclobutanes.[1][19] This is often a key step in ring-opening metathesis or other rearrangements. For example, palladium catalysts can promote the cleavage of C(sp³)–C(sp³) bonds in cyclobutanols.[20] If you are using a transition metal catalyst for a transformation elsewhere in the molecule, be aware of the potential for coordination to the cyclobutane ring and subsequent undesired reactivity. Choosing ligands that modulate the electronic properties of the metal or using milder reaction conditions can help mitigate this.

Q3: How do substituents on the cyclobutane ring affect its stability towards ring-opening?

A3: Substituents play a crucial role. Electron-withdrawing groups can make the C-C bonds more susceptible to nucleophilic attack, while electron-donating groups can stabilize adjacent carbocations, potentially promoting acid-catalyzed ring-opening.[11] Steric bulk can also influence reactivity by either increasing ground-state strain or by sterically hindering the approach of a reagent. The position of the substituents is also critical; for example, in the thermal ring-opening of cyclobutenes, the torquoselectivity (inward vs. outward rotation of substituents) is highly dependent on the electronic nature of the groups at the 3-position.[9]

Q4: I am working with bicyclobutanes (BCBs) and observing ring-opening. Is this expected?

A4: Yes, bicyclo[1.1.0]butanes (BCBs) are exceptionally strained molecules and are highly prone to ring-opening reactions.[21] This high reactivity is precisely why they are powerful synthetic intermediates for accessing 1,3-difunctionalized cyclobutanes.[21][22] The ring-opening can be initiated by Lewis acids, radicals, or transition metals.[22][23][24] Controlling the selectivity (α- vs. β-bond cleavage) is a key challenge and is highly dependent on the catalytic system and the nature of the nucleophile or radical species involved.[24]

Visualizing Reaction Pathways

To aid in troubleshooting, the following diagrams illustrate the key decision points and mechanistic pathways discussed.

RingOpeningDecisionTree start Cyclobutane Reaction condition Reaction Condition? start->condition thermal Thermal condition->thermal Heat acidic Acidic condition->acidic Acid basic Basic condition->basic Base thermal_issue Diene Formation? thermal->thermal_issue acidic_issue Decomposition / Rearrangement? acidic->acidic_issue basic_issue Ring Contraction? basic->basic_issue photochemical Photochemical sol_temp Lower Temperature thermal_issue->sol_temp Yes success Desired Product thermal_issue->success No sol_acid Use Milder Acid / Lower Conc. acidic_issue->sol_acid Yes acidic_issue->success No sol_base Use Non-Nucleophilic Base basic_issue->sol_base Yes basic_issue->success No sol_temp->success sol_acid->success sol_base->success

Caption: Troubleshooting flowchart for cyclobutane side reactions.

AcidCatalyzedOpening sub Cyclobutane Substrate protonation Protonation (H+) sub->protonation Add Acid carbocation Cyclobutyl Carbocation protonation->carbocation rearrangement Ring Expansion / Cleavage carbocation->rearrangement Strain Relief product Ring-Opened Products rearrangement->product

Caption: Mechanism of acid-catalyzed cyclobutane ring-opening.

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  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis).
  • ResearchGate.
  • Toste, F. D., & Sarpong, R. (2020, May 4). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Chemical Science.
  • Organic Reactions. Enone Olefin [2 + 2] Photochemical Cycloadditions.
  • ResearchGate. (2025, June 13). UNIT-V: Cyclo alkanes: Strain Theory.
  • Namyslo, J. C., & Kaufmann, D. E. (2003, March 15). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Chemistry LibreTexts. (2024, September 22). 30.6: Stereochemistry of Cycloadditions.
  • ResearchGate.
  • Leonori, D., & Procter, D. J. (2017).
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • Benchchem. A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
  • Lund University Publications. (2023, June 14).

Sources

Alternative reagents for converting hydroxyethyl to fluoroethyl groups

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Alternative Reagents for the Conversion of Hydroxyethyl to Fluoroethyl Groups

Welcome to our dedicated technical support center for synthetic chemists. This resource provides in-depth guidance, troubleshooting, and frequently asked questions regarding the crucial conversion of hydroxyethyl to fluoroethyl groups—a transformation of significant interest in medicinal chemistry and drug development. The introduction of a fluoroethyl moiety can profoundly influence a molecule's metabolic stability, pKa, and binding affinity. This guide is designed to help you navigate the nuances of this reaction, from reagent selection to overcoming common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges encountered during the conversion of hydroxyethyl to fluoroethyl groups, offering insights grounded in established chemical principles and practical experience.

Q1: Beyond DAST and Deoxo-Fluor®, what are some safer and more selective alternative reagents for converting primary alcohols to fluoroethyl groups?

While Diethylaminosulfur trifluoride (DAST) and its analogue Deoxo-Fluor® are classic reagents for this transformation, their thermal instability and potential for side reactions, such as rearrangements and eliminations, have driven the development of more robust alternatives. Here are some leading modern reagents to consider:

  • Fluolead™ (FP-T300): This is a thermally stable, solid fluorinating reagent that offers high selectivity for primary alcohols. Its solid nature simplifies handling and reduces the risks associated with volatile and corrosive reagents.

  • XtalFluor-E® and XtalFluor-M®: These are crystalline, air-stable solids that are significantly safer to handle than DAST. They are known for their high yields and cleaner reaction profiles, minimizing the formation of byproducts.

  • PyFluor®: This is another solid, thermally stable fluorinating reagent that has gained popularity due to its high reactivity and selectivity. It is particularly effective for fluorinating sterically hindered alcohols.

Troubleshooting Scenario:

  • Problem: Low yield and significant elimination byproduct formation when using DAST with a sensitive substrate.

  • Solution: Switching to a more modern reagent like Fluolead™ or XtalFluor-E® can often mitigate these issues. The milder reaction conditions and different activation mechanisms of these reagents can suppress the E2 elimination pathway.

Q2: I am observing significant amounts of ether formation as a byproduct. What is the likely cause and how can I prevent it?

Ether formation is a common side reaction, particularly when using reagents that can generate carbocationic intermediates or when the reaction is run at elevated temperatures. The unreacted alcohol can act as a nucleophile and attack an activated intermediate, leading to the formation of a diether.

Causality and Prevention:

  • Mechanism: This side reaction is often promoted by acidic conditions or by reagents that favor an SN1-type mechanism.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can disfavor the ether formation pathway.

    • Control Stoichiometry: Using a slight excess of the fluorinating reagent can help to ensure that all the alcohol is consumed before significant ether formation can occur.

    • Add a Non-Nucleophilic Base: The inclusion of a hindered, non-nucleophilic base, such as 2,6-lutidine or di-tert-butylpyridine, can scavenge any acidic byproducts that might catalyze ether formation.

    • Reagent Choice: Consider using a reagent system less prone to generating carbocationic character, such as those that proceed through a more concerted SN2 mechanism.

Q3: My fluorination reaction is sluggish and does not go to completion, even with extended reaction times. What factors should I investigate?

Incomplete conversion is a frustrating issue that can stem from several factors, from reagent quality to substrate-specific issues.

Troubleshooting Checklist:

  • Reagent Purity and Activity: Ensure that your fluorinating reagent is of high quality and has not degraded due to improper storage. Many fluorinating reagents are sensitive to moisture.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used. Consider screening a few different solvents to find the optimal one for your substrate.

  • Substrate Reactivity: Steric hindrance around the hydroxyl group can dramatically slow down the reaction. For sterically demanding substrates, you may need to use a more reactive fluorinating reagent (e.g., PyFluor®) or higher reaction temperatures.

  • Activation: Some reagents require an activator or a co-solvent to achieve optimal reactivity. Always consult the supplier's technical data sheet for specific recommendations.

Reagent Comparison and Selection

Choosing the right fluorinating reagent is critical for success. The following table provides a comparative overview of some popular alternatives to DAST and Deoxo-Fluor®.

ReagentPhysical FormKey AdvantagesPotential DrawbacksTypical Reaction Conditions
Fluolead™ SolidHigh thermal stability, good selectivity for primary alcohols, easy handling.May require higher temperatures for less reactive substrates.DCM, 0 °C to rt
XtalFluor-E® Crystalline SolidHigh yields, low byproduct formation, safer than DAST.Can be more expensive than traditional reagents.DCM, MeCN, -78 °C to rt
PyFluor® SolidHigh reactivity, effective for sterically hindered alcohols, thermally stable.Can be more aggressive than other modern reagents.DCM, THF, -78 °C to rt

Experimental Protocols

Below are representative, step-by-step protocols for the fluorination of a primary alcohol using XtalFluor-E® and PyFluor®. Note: These are general guidelines and may require optimization for your specific substrate.

Protocol 1: Fluorination using XtalFluor-E®
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add XtalFluor-E® (1.2 eq) to the solution with stirring.

  • Base Addition: Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.5 eq), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Fluorination using PyFluor®
  • Preparation: To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add PyFluor® (1.5 eq) at room temperature.

  • Base Addition: Add a solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction with water.

  • Workup: Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the resulting crude product by flash column chromatography.

Visualizing the Fluorination Workflow

The following diagram illustrates a generalized workflow for the conversion of a hydroxyethyl group to a fluoroethyl group, highlighting key decision points and troubleshooting loops.

Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome & Troubleshooting start Start with Hydroxyethyl Substrate reagent_selection Select Fluorinating Reagent DAST/Deoxo-Fluor XtalFluor-E PyFluor Fluolead start->reagent_selection reaction_setup Reaction Setup Solvent, Temperature, Base reagent_selection->reaction_setup monitoring Monitor Progress TLC, LC-MS reaction_setup->monitoring completion_check Reaction Complete? monitoring->completion_check workup Workup & Purification completion_check->workup Yes troubleshoot Troubleshoot Incomplete Reaction Side Products completion_check->troubleshoot No product Fluoroethyl Product workup->product adjust_conditions Adjust Conditions Temperature Reagent Solvent troubleshoot->adjust_conditions adjust_conditions->reaction_setup Re-run

Caption: A generalized workflow for the fluorination of hydroxyethyl groups.

Mechanistic Considerations

Understanding the underlying mechanism of your chosen fluorinating reagent is key to troubleshooting and optimization. The following diagram illustrates a simplified, generalized SN2-type mechanism often operative with modern fluorinating reagents.

SN2_Fluorination ROH R-CH2CH2-OH ActivatedComplex [R-CH2CH2-O-S(F)NR'2]+ ROH->ActivatedComplex + Reagent FluorinatingReagent Fluorinating Reagent (e.g., XtalFluor-E) FluorinatingReagent->ActivatedComplex Fluoride F- TransitionState [F---CH2(RCH2)---O-S(F)NR'2]‡ ActivatedComplex->TransitionState + F- Product R-CH2CH2-F TransitionState->Product Byproduct Byproducts TransitionState->Byproduct

Caption: A simplified SN2 mechanism for deoxyfluorination.

References

  • Title: Deoxyfluorination of Alcohols Source: Organic Reactions URL: [Link]

Validation & Comparative

19F NMR chemical shifts for fluoroethyl cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

19F NMR Profiling of Fluoroethyl Cyclobutane Scaffolds: A Comparative Technical Guide

Part 1: Executive Summary & Strategic Rationale

To: Medicinal Chemistry Leads, Structural Biology Groups, and Process Development Scientists From: Senior Application Scientist, Structural Analysis Division Subject: Technical validation and comparative profiling of Fluoroethyl Cyclobutane (FECB) derivatives via 19F NMR.

The Challenge: In modern drug discovery, the Fluoroethyl Cyclobutane (FECB) motif has emerged as a superior bioisostere to the labile ethyl or isopropyl groups.[1] By restricting conformational freedom and blocking metabolic "soft spots" with fluorine, FECB offers enhanced metabolic stability.[1] However, its validation is non-trivial; the cyclobutane ring’s "puckering" dynamics create complex NMR signatures that often confuse standard automated assignment algorithms.

The Solution: This guide provides an autonomous, field-validated protocol for characterizing FECB scaffolds. We move beyond basic chemical shift reporting to a comparative analysis of spectral performance , contrasting FECB against its linear and lower-order cyclic alternatives.

Part 2: Technical Deep Dive – 19F NMR Spectral Signatures

The 19F nucleus (


, 100% abundance) is the ultimate spy for these systems. Unlike 1H NMR, which suffers from severe overlap in the aliphatic region (0.5–2.5 ppm), 19F NMR provides a clean, background-free window into the scaffold's electronic and steric environment.
Comparative Chemical Shift Data

The following table synthesizes experimental data ranges for FECB derivatives compared to standard alternatives. Note the distinct shielding effects caused by the strained cyclobutane ring.[1]

Table 1: 19F NMR Chemical Shift & Coupling Comparison (


, 298 K) 
Structural Motif19F Chemical Shift (

, ppm)
Multiplicity PatternKey Coupling Constants (

)
Performance/Stability Note
Fluoroethyl Cyclobutane (FECB) -215 to -222 tt / complex m

Hz,

Hz
High. Ring strain + F-substitution blocks P450 oxidation.
Linear Fluoroethyl (

)
-212 to -214dt (distinct triplet)

Hz,

Hz
Low. Susceptible to

-oxidation and rapid clearance.
Fluorocyclobutane (F on ring)-170 to -185ddd / m

Hz,

(cis)

Hz
Medium. High steric bulk; ring puckering broadens signals.
Fluorocyclopropane -190 to -200dddd

Hz
High. Chemically reactive; potential for ring-opening toxicity.[1]
Trifluoromethyl Cyclobutane -65 to -75d (doublet)

Hz
Very High. Strong electron-withdrawing; metabolic "brick."

Expert Insight: The diagnostic shift for the FECB motif is the upfield push to the -215 to -222 ppm range compared to the linear fluoroethyl (-213 ppm). This shielding arises from the anisotropic effect of the cyclobutane ring current and the steric compression of the "puckered" conformation.[1]

The "Puckering" Effect on Resolution

Cyclobutane is not planar; it exists in a dynamic equilibrium between two "puckered" conformations (dihedral angle


).
  • At Room Temperature: Rapid interconversion averages the signals, often leading to broadened multiplets rather than sharp couplings.[1]

  • At Low Temperature (-60 °C): The ring motion freezes, splitting the 19F signal into two distinct conformer peaks (major/minor).

  • Implication: If your FECB peak looks "muddy" at 25 °C, it is likely not an impurity but a dynamic conformational lock.[1] Do not discard the sample. Run a Variable Temperature (VT) experiment.

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, follow this "Resolution-Enhanced" acquisition protocol. This workflow is designed to eliminate ambiguity between conformers and impurities.[1]

Protocol: High-Definition 19F FECB Acquisition
  • Sample Prep: Dissolve 5–10 mg of analyte in 0.6 mL CDCl3 (standard) or Acetone-d6 (if peak overlap occurs).

    • Validation Step: Add 0.1%

      
      -trifluorotoluene (
      
      
      
      -63.7 ppm) as an internal standard for precise shift referencing.
  • Acquisition Parameters:

    • Spectral Width: 300 ppm (ensure no aliasing of folded peaks).

    • Relaxation Delay (D1): Set to 5.0 s (Fluorine T1s on strained rings can be long; short D1 leads to integration errors).

    • Scans (NS): Minimum 64 scans for S/N > 100:1.

  • Decoupling Mode:

    • Experiment A: 19F{1H} (Proton Decoupled). Purpose: Collapses multiplets to singlets/simple patterns. Confirms chemical purity.

    • Experiment B: 19F (Coupled). Purpose: Reveals

      
       and 
      
      
      
      . Essential for proving the fluorine is attached to the ethyl tail and not the ring.[1]
  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) for S/N.

    • Critical: If broadness persists, apply Gaussian Window Function (GM) to resolve hidden couplings in the puckered ring.

Part 4: Visualizing the Logic

Workflow 1: Structural Validation Decision Tree

This diagram maps the logical flow for confirming the FECB structure versus linear impurities or ring isomers.

FECB_Validation Start Crude Product (19F NMR Acquired) Check_Shift Check Chemical Shift Range Start->Check_Shift Range_Linear -210 to -214 ppm (Linear Alkyl) Check_Shift->Range_Linear Downfield Range_Ring -170 to -185 ppm (Ring Fluorine) Check_Shift->Range_Ring Mid-field Range_FECB -215 to -222 ppm (FECB Motif) Check_Shift->Range_FECB Upfield Analyze_Coupling Analyze Coupling (No Decoupling) Range_FECB->Analyze_Coupling Pattern_Triplet Triplet of Triplets (J ~ 47, 22 Hz) Analyze_Coupling->Pattern_Triplet Sharp Signal Pattern_Broad Broad/Undefined Multiplet Analyze_Coupling->Pattern_Broad Dynamic Broadening Action_VT Run VT-NMR (-50°C) Freeze Puckering Pattern_Broad->Action_VT Result_Split Signal Splits into Major/Minor (Conformational Lock Confirmed) Action_VT->Result_Split caption Figure 1: Decision tree for validating Fluoroethyl Cyclobutane efficacy via 19F NMR.

Workflow 2: Metabolic Stability Logic

Why choose FECB? This pathway illustrates the mechanistic advantage of the cyclobutane scaffold.[1]

Metabolic_Logic Ethyl Linear Ethyl Group (-CH2CH3) P450 CYP450 Oxidation Ethyl->P450 Fast Kinetics Metabolite Hydroxylated/Cleaved (Inactive/Toxic) P450->Metabolite FECB Fluoroethyl Cyclobutane (-C4H6-CH2CH2F) Block Steric & Electronic Shielding FECB->Block Puckered Ring + Fluorine Stable Intact Drug (High Bioavailability) Block->Stable Metabolic Survival caption Figure 2: Mechanistic comparison of metabolic fate: Linear Ethyl vs. FECB.

References

  • Grygorenko, O. O., et al. (2021).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[1] Available at: [Link]

  • Wiberg, K. B., & Zilm, K. W. (2001).[2] 19F NMR chemical shifts.[1][2][3][4][5][6][7][8][9] 1. Aliphatic fluorides.[1][2][10] Journal of Organic Chemistry, 66(8), 2809-2817. Available at: [Link]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard Reference Text).

  • Reich, H. J. (2020).[1][3] 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of Fluorinated Cyclobutanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Cyclobutanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In modern drug design, the fluorinated cyclobutane motif has emerged as a high-value bioisostere. It offers a rigid scaffold that restricts conformational freedom—improving binding affinity—while the fluorine atoms modulate lipophilicity and block metabolic soft spots (e.g., P450 oxidation).

However, validating these structures during synthesis and metabolite identification (MetID) presents a unique analytical challenge. Unlike their hydrocarbon analogs, fluorinated cyclobutanes exhibit distinct, often counter-intuitive fragmentation patterns in Mass Spectrometry (MS).

This guide compares the MS performance of fluorinated cyclobutanes against their non-fluorinated counterparts and linear isomers. It provides a self-validating framework for identifying these motifs using Electron Ionization (EI) and Electrospray Ionization (ESI).

Technical Deep Dive: Fragmentation Mechanisms

The "fingerprint" of a fluorinated cyclobutane is defined by the tension of the four-membered ring competing with the high electronegativity of the fluorine substituents.

The Dominant Pathway: Retro-[2+2] Cycloaddition

The hallmark fragmentation of cyclobutane rings is the Retro-[2+2] Cycloaddition . This concerted mechanism splits the ring into two alkene fragments.

  • Hydrocarbon Cyclobutane (

    
    ):  Cleaves symmetrically to generate ethylene (
    
    
    
    , m/z 28).
  • Fluorinated Cyclobutane (

    
    ):  Cleaves to generate tetrafluoroethylene (
    
    
    
    , m/z 100).
The Secondary Pathway: Fluorine-Specific Losses
  • 
    -Cleavage / 
    
    
    
    Loss:
    In highly fluorinated systems, the formation of the stable trifluoromethyl cation (
    
    
    , m/z 69) is a dominant thermodynamic sink.
  • HF Elimination: In partially fluorinated cyclobutanes (e.g., 1,1-difluorocyclobutane), the loss of hydrogen fluoride (neutral loss of 20 Da) is observed, often driven by the formation of a conjugated diene system.

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic octafluorocyclobutane versus a partially fluorinated analog.

FragmentationPathways cluster_legend Legend Parent Parent Ion [C4F8]+. (m/z 200) TS_Retro Transition State Retro-[2+2] Parent->TS_Retro Ring Strain Release TS_Radical C-C Bond Scission Parent->TS_Radical High Energy Impact Frag_C2F4 Daughter Ion [C2F4]+. (m/z 100) TS_Retro->Frag_C2F4 Symmetric Cleavage Frag_CF3 Daughter Ion [CF3]+ (m/z 69) TS_Radical->Frag_CF3 F-Stabilization Frag_C3F5 Daughter Ion [C3F5]+ (m/z 131) TS_Radical->Frag_C3F5 Neutral F Loss key Blue: Precursor | Red: Primary Fragment | Yellow: Mechanism

Figure 1: Competitive fragmentation pathways for Perfluorocyclobutane (


) under Electron Ionization (70 eV).

Comparative Analysis: Product vs. Alternatives

This section contrasts the MS behavior of Fluorinated Cyclobutanes (the "Product") against Non-fluorinated analogs and Linear isomers (the "Alternatives").

Table 1: Spectral Signature Comparison (EI Source, 70 eV)
FeatureFluorinated Cyclobutane (

)
Hydrocarbon Cyclobutane (

)
Linear Perfluorobutane (

)
Molecular Ion (

)
Weak / Absent (m/z 200)Distinct (m/z 56)Absent (m/z 238)
Base Peak m/z 100 (

)
or m/z 69 (

)
m/z 28 (

)
m/z 69 (

)
Key Neutral Loss 100 Da (Symmetric Split)28 Da (Ethylene)19 Da (F) or 50 Da (

)
Diagnostic Ratio High ratio of m/z 100/69 indicates cyclic structure.High m/z 28 abundance.Dominant m/z 69; low m/z 100.
Mechanism Retro-[2+2] driven by ring strain.Retro-[2+2] driven by ring strain.Random chain scission.
Analytical Insight
  • The "False Negative" Risk: Linear fluorocarbons and cyclic fluorocarbons both produce massive m/z 69 (

    
    ) peaks. Relying solely on this peak will lead to misidentification.
    
  • The Differentiator: The m/z 100 (

    
    )  ion is the "smoking gun" for the cyclobutane ring. Linear chains rarely produce this fragment in high abundance because it requires a double rearrangement to form from a saturated chain.
    

Experimental Protocol: Self-Validating Identification Workflow

To ensure high-confidence identification, use this dual-method approach. This protocol is designed to cross-validate the molecular weight (via ESI) and the structural fingerprint (via EI).

Phase A: Soft Ionization (MW Confirmation)

Instrument: LC-MS/MS (Triple Quadrupole or Q-TOF) Mode: Electrospray Ionization (ESI) Negative/Positive (depending on functional groups).

  • Sample Prep: Dissolve 0.1 mg sample in MeOH:Water (80:20) with 5mM Ammonium Acetate.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV (Low voltage prevents in-source fragmentation).

    • Desolvation Temp: 350°C.

  • Observation: Look for the adduct, not the parent.

    • Positive Mode:

      
       or 
      
      
      
      .
    • Negative Mode:

      
       (if acidic) or 
      
      
      
      (adduct).
    • Note: Fluorocarbons are often "invisible" in standard ESI unless they have a polar handle (amide, acid). If neutral, use APCI (Atmospheric Pressure Chemical Ionization).

Phase B: Hard Ionization (Structural Fingerprinting)

Instrument: GC-MS (Single Quadrupole) Mode: Electron Ionization (EI) at 70 eV.

  • Sample Prep: Dissolve in Hexane or DCM (avoid protic solvents if possible).

  • Inlet: Splitless injection at 250°C.

  • Data Analysis (The Validation Logic):

    • Step 1: Check for m/z 69 (

      
      ). Presence confirms fluorination.
      
    • Step 2: Check for m/z 100 (

      
      ). Presence suggests cyclobutane core.[1][2]
      
    • Step 3: Calculate Ratio

      
      .
      
      • If

        
         High probability of Fluorinated Cyclobutane .
        
      • If

        
         High probability of Linear Fluorocarbon .
        
Visualization: Decision Tree for Analyst

IdentificationLogic Start Unknown Fluorinated Sample Check_MW Step 1: Soft Ionization (ESI/APCI) Determine Molecular Weight Start->Check_MW Check_EI Step 2: Hard Ionization (EI 70eV) Analyze Fragmentation Check_MW->Check_EI Decision1 Is m/z 69 (CF3) Present? Check_EI->Decision1 Decision2 Is m/z 100 (C2F4) Significant? Decision1->Decision2 Yes Result_NonF Result: Non-Fluorinated or Aromatic Decision1->Result_NonF No Result_Linear Result: Linear Fluorocarbon (Chain Scission) Decision2->Result_Linear No (Ratio < 0.1) Result_Cyclic Result: Fluorinated Cyclobutane (Retro-2+2 Mechanism) Decision2->Result_Cyclic Yes (Ratio > 0.5)

Figure 2: Logical decision tree for distinguishing fluorinated cyclobutanes from linear isomers.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectra of Fluorocarbons." National Institute of Standards and Technology (NIST). [Link]

  • McLafferty, F. W. "Interpretation of Mass Spectra."[3] University Scientific Books.[3] (Standard text for fragmentation mechanisms).

  • Hiden Analytical. "Mass Spectral Fragments of Common Hydrocarbons and Fluorocarbons." Hiden Analytical Application Notes. [Link]

  • Washington University Chemistry. "Mass Spectrometry Fragmentation Patterns." Chemistry LibreTexts. [Link]

  • Mohler, F. L., et al. "Mass Spectra of Fluorocarbons."[2] Journal of Research of the National Bureau of Standards, Vol. 49, No.[2] 5. (Foundational work on cyclic fluorocarbon fragmentation).

Sources

A Comparative Guide to the Bioactivity of Fluoroethyl vs. Ethyl Cyclobutane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyclobutane Scaffolds and Bioisosteric Fluorination

In modern medicinal chemistry, the quest for drug candidates with optimal efficacy, safety, and pharmacokinetic profiles is paramount. The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold.[1][2] Its unique, puckered three-dimensional structure offers a way to escape the "flatland" of aromatic rings, providing distinct vectors for substituent placement and improving physicochemical properties.[3] Cyclobutane moieties can enhance metabolic stability, restrict conformation to favor active poses, and serve as effective bioisosteres for other cyclic systems.[1][2][4]

A key strategy in refining a lead compound is bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties to enhance its biological activity or metabolic profile. A classic example is the replacement of an ethyl group with a fluoroethyl group.[5][6] This guide provides an in-depth technical comparison of the bioactivity of fluoroethyl versus ethyl cyclobutane analogs, offering experimental frameworks and explaining the causal science behind the observed differences to aid researchers in making informed decisions during lead optimization.

The Rationale for Fluorination: A Deliberate Enhancement of Molecular Properties

The introduction of fluorine into a drug candidate is a deliberate and strategic decision, not a trivial substitution.[7] Fluorine's high electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond can profoundly alter a molecule's properties.[8][9] Strategically placed fluorine atoms can block sites of oxidative metabolism, thereby increasing a drug's half-life and bioavailability.[10][11][12] Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups and alter the molecule's conformation, which can lead to enhanced binding affinity and selectivity for its biological target.[9][13][14] The fluoroethyl group, specifically, is often employed as a metabolically robust mimic of an ethyl or ethoxy group.[5][15]

Comparative Experimental Analysis: Bioactivity and Metabolic Fate

To objectively compare the ethyl and fluoroethyl cyclobutane analogs, we must turn to rigorous, quantitative in vitro assays. These early-stage experiments are crucial for identifying promising candidates before advancing to more complex and costly in vivo studies.[16][17] We will focus on two foundational pillars of early drug discovery: target engagement (bioactivity) and metabolic stability.

In Vitro Bioactivity: Quantifying Target Engagement

A primary measure of a compound's potential is its ability to interact with its intended biological target, be it a receptor, enzyme, or other protein.[18] A competitive radioligand binding assay is a gold-standard method for determining the binding affinity (Ki) of a test compound for a receptor.[19]

In this hypothetical scenario, we compare an ethyl cyclobutane analog and its 2-fluoroethyl counterpart for their ability to displace a known radioligand from a G-protein coupled receptor (GPCR).

Table 1: Comparative In Vitro Receptor Binding Affinity

AnalogTarget ReceptorBinding Affinity (Ki) [nM]
Ethyl Cyclobutane AnalogGPCR Target X15.2
2-Fluoroethyl Cyclobutane AnalogGPCR Target X8.7

The data in Table 1 suggests that the introduction of the fluoroethyl group modestly improves binding affinity. This could be due to favorable electronic interactions between the fluorine atom and amino acid residues in the receptor's binding pocket, or because fluorination favors a molecular conformation that is more complementary to the target.[9]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a self-validating system for determining the inhibitory constant (Ki) of test compounds against a target receptor.

I. Materials & Reagents:

  • Receptor Source: Cell membrane homogenates expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Test Compounds: Ethyl and 2-fluoroethyl cyclobutane analogs, dissolved in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well harvester and glass fiber filter mats.

  • Scintillation Counter: For quantifying radioactivity.

II. Step-by-Step Methodology:

  • Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

  • Incubation: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

    • 25 µL of the test compound at various concentrations.

    • 25 µL of the radioligand at a fixed concentration (typically at or below its dissociation constant, Kd).[20]

    • 25 µL of the receptor membrane preparation to initiate the reaction.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester.[21] This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats in a scintillation vial or bag with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolic Stability: Predicting In Vivo Longevity

A drug's efficacy is not only dependent on its target affinity but also on its ability to resist metabolic breakdown, primarily by Cytochrome P450 (CYP) enzymes in the liver.[10][11] The human liver microsomal (HLM) stability assay is a standard in vitro tool to predict in vivo hepatic clearance.[22][23]

Here, we compare the metabolic fate of our two analogs when incubated with HLMs.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

AnalogHalf-Life (t½) [min]Intrinsic Clearance (CLint) [µL/min/mg protein]
Ethyl Cyclobutane Analog1877.0
2-Fluoroethyl Cyclobutane Analog> 60< 11.5

The results are stark. The ethyl analog is rapidly metabolized, while the fluoroethyl analog demonstrates significantly enhanced stability. The strong C-F bond is resistant to oxidative cleavage by CYP enzymes, which readily attack the weaker C-H bonds on the terminal methyl group of the ethyl analog.[8][11] This "metabolic blocking" effect is a primary reason for incorporating fluoroalkyl groups in drug design.[7]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a robust workflow to determine the in vitro intrinsic clearance of a compound.

I. Materials & Reagents:

  • HLMs: Pooled human liver microsomes (e.g., from a commercial supplier).

  • Cofactor: NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test Compounds: Ethyl and 2-fluoroethyl cyclobutane analogs (10 mM stock in DMSO).

  • Buffer: 0.1 M Potassium phosphate buffer, pH 7.4.

  • Termination Solution: Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

II. Step-by-Step Methodology:

  • Preparation: Thaw the HLM vial at 37°C and dilute to the working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[24] Keep on ice. Prepare the test compounds by diluting the DMSO stock into the buffer to the desired starting concentration (e.g., 1 µM).

  • Pre-incubation: Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the HLM/compound mixture. This is time point zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a well containing the cold ACN/Internal Standard solution.[25] This terminates the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualization of Key Concepts

To better illustrate the experimental workflow and the underlying mechanistic rationale, the following diagrams are provided.

Caption: High-level experimental workflow for comparing analog bioactivity.

Caption: Fluorine's role in blocking a common metabolic pathway.

Conclusion: Synthesizing the Data for Drug Design

The comparative analysis clearly demonstrates the profound and often beneficial impact of substituting a fluoroethyl group for an ethyl group on a cyclobutane scaffold. In our case study, this single modification led to both an improvement in target binding affinity and a dramatic increase in metabolic stability. The fluoroethyl analog is less susceptible to oxidative metabolism, which predicts a longer in vivo half-life and potentially greater systemic exposure.[8]

This guide provides researchers and drug development professionals with a clear, evidence-based framework for evaluating such analogs. The choice to incorporate fluorine is a powerful tool in a medicinal chemist's arsenal, capable of transforming a promising-but-flawed lead compound into a viable drug candidate. By employing rigorous in vitro assays like those described, development teams can rationally design molecules with superior potency and pharmacokinetic properties, ultimately increasing the probability of success in the long and arduous journey of drug discovery.

References

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Di, L., & Obach, R. S. (2015). The Human Liver Microsome Stability Assay: A Laboratory Guide. ResearchGate. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Mezencev, R. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. [Link]

  • Altman, R. A., & Gillis, E. P. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]

  • Wang, Z., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]

  • Iqbal, N., & Iqbal, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5364. [Link]

  • Fujiwara, Y., & Dixon, J. A. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(10), 2862-2865. [Link]

  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer. [Link]

  • Grokipedia. (n.d.). Fluoroethyl. Grokipedia. [Link]

  • Mykhailiuk, P. K. (2022). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – A European Journal, 28(25), e202200388. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(25), e202200389. [Link]

  • BioDuro. (n.d.). Biochemical Assays. BioDuro. [Link]

  • Fujiwara, Y., & Dixon, J. A. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Demchuk, O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem, 90(9), e202500150. [Link]

  • Gillis, E. P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2015). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 12, 1-15. [Link]

  • Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research. [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 11(4), 482-488. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Chem Help ASAP. (2023). Functional in vitro assays for drug discovery. YouTube. [Link]

  • Demchuk, O. P., et al. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2021(1), 87-95. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Wang, H., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202404555. [Link]

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Comparative Crystallographic Guide: 3-Substituted Cyclobutan-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Advantage

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) is a proven strategy to improve solubility and reduce promiscuous binding compared to flat aromatic systems. The 3-substituted cyclobutan-1-ol scaffold serves as a critical bioisostere for phenyl rings and 4-substituted cyclohexanols.

However, unlike the rigid phenyl ring or the predictable chair-form cyclohexane, the cyclobutane ring possesses a unique "puckered" conformational flexibility that complicates solid-state characterization. This guide provides an objective comparison of the crystallographic behavior of cis vs. trans isomers of 3-substituted cyclobutan-1-ols, grounded in experimental X-ray diffraction data.

Part 1: Structural Comparative Analysis

The primary challenge in crystallizing 3-substituted cyclobutan-1-ols is the ring pucker . To relieve torsional strain from eclipsed methylene hydrogens, the cyclobutane ring deviates from planarity.[1][2][3]

The Pucker Factor vs. Planarity

Contrary to the planar representation often seen in 2D chemical drawings, X-ray data confirms that the cyclobutane ring adopts a butterfly conformation.

  • Pucker Angle (

    
    ):  Typically 25°–35°  in the solid state [1, 2].[2]
    
  • Bond Angles: The internal C-C-C angles are compressed to ~88° , significantly deviating from the ideal tetrahedral angle (109.5°), creating high angular strain [3].[1][2]

  • Bond Lengths: The C-C bonds are elongated (~1.55–1.57 Å ) compared to standard alkanes (1.54 Å) due to cross-ring 1,3-repulsions [4].[4]

Isomer Comparison: Cis vs. Trans

The choice of isomer drastically affects the crystal packing and stability.

FeatureCis-3-Substituted (Syn) Trans-3-Substituted (Anti)
Conformation Diequatorial (Preferred): The substituent and hydroxyl group both adopt pseudo-equatorial positions to minimize 1,3-diaxial strain.Axial/Equatorial: One group is forced into a pseudo-axial position, or the ring flattens to accommodate.
Crystal Packing Higher Density: The "bent" shape often packs efficiently in "herringbone" or dimer motifs driven by O-H···O hydrogen bonds.Lower Symmetry/Disorder: Often exhibits whole-molecule disorder or forces a near-planar ring conformation to pack, leading to higher thermal parameters.
Thermodynamics Generally more stable in the solid state due to reduced transannular strain.Higher energy conformer; often requires lower temperatures to crystallize without disorder.

Part 2: Experimental Workflow

Crystallizing flexible cycloalkanes requires strict control over kinetics to prevent the formation of amorphous glasses or disordered solvates.

Protocol: Low-Temperature Vapor Diffusion

Rationale: Vapor diffusion allows for a slow approach to supersaturation, essential for ordering the puckered rings. Cryo-cooling is non-negotiable to freeze the ring-flip motion.

Step-by-Step Methodology
  • Screening: Dissolve 5 mg of the 3-substituted cyclobutan-1-ol in 0.5 mL of a moderately polar solvent (e.g., THF, Acetone, or DCM).

  • Antisolvent Selection: Choose a volatile non-polar antisolvent (e.g., Pentane or Hexane).

  • Setup: Place the sample vial (uncapped) inside a larger jar containing 5 mL of the antisolvent. Seal the outer jar.

  • Incubation: Store at 4°C (refrigerator) to slow diffusion kinetics.

  • Harvesting: Mount crystals using Paratone-N oil.

  • Data Collection: Must be performed at 100 K (or lower) using a Cryostream. Room temperature collection invariably leads to high thermal ellipsoids on the ring carbons, masking the true pucker angle.

Visualization: Crystallization Decision Logic

CrystallizationWorkflow Start Start: 3-Substituted Cyclobutan-1-ol Sample Solubility Check Solubility (Polar Solvents) Start->Solubility HighSol High Solubility (>20 mg/mL) Solubility->HighSol Dissolves Well LowSol Low Solubility (<5 mg/mL) Solubility->LowSol Precipitates VaporDiff Method A: Vapor Diffusion (Preferred for X-ray) HighSol->VaporDiff SlowEvap Method B: Slow Evaporation (Risk of Twinning) LowSol->SlowEvap Cryo Cryo-Protection (Paratone-N) VaporDiff->Cryo SlowEvap->Cryo DataCol Data Collection @ 100 K Cryo->DataCol

Figure 1: Decision tree for crystallizing flexible cyclobutane derivatives. Vapor diffusion is prioritized to control the rate of lattice formation.

Part 3: Data Interpretation & Quality Control

When analyzing the solved structure, specific indicators confirm the validity of the cyclobutane model.

Thermal Ellipsoid Analysis

In 3-substituted cyclobutanols, the carbon atoms at positions 2 and 4 (the "wings" of the butterfly) often show elongated thermal ellipsoids (anisotropic displacement parameters).

  • Pass: Ellipsoids are spherical or slightly oblate.

  • Fail: "Cigar-shaped" ellipsoids indicate dynamic ring flipping or static disorder between two puckered states. Action: Lower temperature or model as a disordered split-position.

Hydrogen Bonding Networks

The -OH group at position 1 is the primary structural director.

  • Look for infinite chains (

    
     motifs) or centrosymmetric dimers  (
    
    
    
    motifs).
  • The O···O distance is typically 2.7–2.8 Å , indicating strong hydrogen bonding which helps "lock" the ring conformation [5].

Visualization: Conformational Logic

ConformationLogic Strain Torsional Strain (Eclipsed H) Pucker Ring Pucker (Butterfly Shape) Strain->Pucker Drives Cis Cis-Isomer (Pseudo-Diequatorial) Pucker->Cis Allows Trans Trans-Isomer (Axial/Equatorial) Pucker->Trans Conflicts with Subst 3-Substituent Bulk Subst->Pucker Modulates ResultCis Stable Lattice Defined Pucker Cis->ResultCis ResultTrans Disordered Lattice or Flattened Ring Trans->ResultTrans

Figure 2: The causal relationship between torsional strain, substituent effects, and the resulting crystallographic stability of cis/trans isomers.

Part 4: Comparative Data Table

The following table summarizes typical crystallographic parameters for 3-substituted cyclobutan-1-ol derivatives compared to their planar and homologous alternatives. Use these ranges to benchmark your own datasets.

ParameterCis-3-Subst.[3][5][6][7][8] CyclobutanolTrans-3-Subst. CyclobutanolPlanar Analog (e.g., Benzoic Acid)
Ring Pucker Angle (

)
28° – 35° (Distinct Butterfly)0° – 20° (Flattened/Strained)0° (Perfectly Planar)
C-C Bond Length 1.55 – 1.57 Å1.54 – 1.56 Å1.39 Å (Aromatic)
C-C-C Bond Angle ~88°~88°–89°120°
Disorder Frequency Low (Locked by H-bonds)High (Ring Flip common)Very Low
Space Group Tendency P21/c or C2/c (Centrosymmetric)P-1 (Triclinic)Varies widely

Key Insight: If your refined structure shows a cyclobutane ring with a pucker angle <15° and high R-factors (>7%), suspect a disordered trans-isomer or a crystal packing artifact forcing planarity.

References

  • Stein, A., Lehmann, C., & Luger, P. (1992).[9] Crystal structure of cyclobutane at 117 K. Journal of the American Chemical Society, 114, 7684–7687. Link

  • Glendening, E. D., & Halpern, A. M. (2005).[7] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642.[7] Link

  • Allen, F. H. (1984). The geometry of small rings: substituted cyclobutanes.[3][4][10] Acta Crystallographica Section B, 40(6), 638-648. Link

  • Grynszpan, F., & Biali, S. E. (1996). 1,3-Disubstituted Cyclobutanes: Stereochemistry and Conformational Analysis. The Journal of Organic Chemistry, 61(26), 9512-9516. Link

  • Desiraju, G. R. (2002). Hydrogen bonding in crystal engineering. European Journal of Inorganic Chemistry, 2002(12), 3061-3084. Link

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 3-(2-Fluoroethyl)cyclobutan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Isomers of 3-(2-Fluoroethyl)cyclobutan-1-ol

The structure of 3-(2-Fluoroethyl)cyclobutan-1-ol contains two stereocenters, at C1 (bearing the hydroxyl group) and C3 (bearing the 2-fluoroethyl group). This gives rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These can be grouped into two pairs of enantiomers: ((1R, 3R)/(1S, 3S)) and ((1R, 3S)/(1S, 3R)). The relationship between a member of one pair and a member of the other is diastereomeric.

The subtle differences in the spatial arrangement of the hydroxyl and fluoroethyl groups, and the orientation of these groups relative to the cyclobutane ring (cis/trans), result in small variations in polarity and interaction with the stationary phase, making their separation a non-trivial task.

Comparative HPLC Methodologies

We will explore two primary HPLC approaches for the separation of 3-(2-Fluoroethyl)cyclobutan-1-ol isomers: Reversed-Phase HPLC for potential diastereomeric separation and Chiral HPLC for enantiomeric resolution.

Reversed-Phase HPLC for Diastereomer Separation

Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases. The key is to exploit the subtle differences in their polarity and hydrophobicity. Given the presence of a fluorine atom, specialized stationary phases can offer unique selectivity.

Methodology Comparison: Standard C18 vs. Fluorinated Phases

Standard C18 columns are the workhorses of reversed-phase chromatography, separating compounds primarily based on hydrophobicity. However, for fluorinated compounds, fluorinated stationary phases, such as Pentafluorophenyl (PFP) or perfluoroalkyl phases, can provide alternative selectivity.[1][2] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions, which can be beneficial for separating isomers with differing electron distribution due to the fluorine atom.[3]

dot

Caption: Workflow for Reversed-Phase HPLC analysis.

Experimental Protocols (Hypothetical)

Protocol 1: C18 Stationary Phase

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: 30-70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (if no chromophore, Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended)

  • Injection Volume: 10 µL

Protocol 2: Pentafluorophenyl (PFP) Stationary Phase

  • Column: PFP, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: 30-70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or ELSD/CAD

  • Injection Volume: 10 µL

Expected Performance and Rationale
ParameterC18 ColumnPFP ColumnRationale
Retention Primarily based on hydrophobicity. The cis/trans diastereomers may show some separation due to differences in their interaction with the C18 chains.Enhanced retention for fluorinated compounds is possible due to favorable interactions with the fluorinated stationary phase.[1]The PFP phase offers multiple interaction mechanisms beyond simple hydrophobicity, which can enhance selectivity for structurally similar isomers.[2][3]
Selectivity May provide baseline separation of diastereomers, but co-elution is possible. The elution order would depend on the relative polarity of the diastereomers.Potentially superior selectivity for the diastereomers. The elution order might differ from the C18 column due to different separation mechanisms.The unique electronic properties of the PFP ring can lead to different interactions with the isomers compared to a standard alkyl phase.
Peak Shape Generally good peak shape is expected.Good peak shape is also expected.Both are modern, high-quality stationary phases.

Expert Insight: While a C18 column is a good starting point, the PFP column is a logical next step in method development if the C18 fails to provide adequate resolution. The alternative selectivity of the PFP phase often proves advantageous for separating positional isomers and compounds with electronegative atoms.[1]

Chiral HPLC for Enantiomer Separation

Enantiomers have identical physical properties in an achiral environment and thus require a chiral environment for separation. This is achieved by using a chiral stationary phase (CSP).

Methodology Comparison: Polysaccharide vs. Cyclodextrin CSPs

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based CSPs are two of the most widely used types for chiral separations. Polysaccharide phases often provide broad applicability, while cyclodextrins separate based on the formation of inclusion complexes, which is dependent on the size and shape of the analyte relative to the cyclodextrin cavity.[4]

dot

Caption: Principle of Chiral Separation on a CSP.

Experimental Protocols (Hypothetical)

Protocol 3: Polysaccharide-Based CSP

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Protocol 4: Cyclodextrin-Based CSP

  • Column: Cyclobond I 2000 (beta-cyclodextrin), 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile/Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or ELSD/CAD

  • Injection Volume: 10 µL

Expected Performance and Rationale
ParameterPolysaccharide CSPCyclodextrin CSPRationale
Separation Mode Primarily normal phase, but can be used in reversed-phase or polar organic modes.Typically reversed-phase.The choice of mobile phase is dictated by the column chemistry.
Selectivity Broadly applicable for a wide range of chiral compounds. Separation is based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the chiral polymer.Separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin.[4] The fit of the cyclobutane ring and its substituents is crucial.These two classes of CSPs have fundamentally different chiral recognition mechanisms, making them complementary approaches in method development.
Method Development Involves screening different alcohol modifiers (isopropanol, ethanol) and their concentration in the hexane mobile phase.Involves optimizing the ratio of organic modifier (acetonitrile, methanol) to water.[5]The optimization strategy is dependent on the separation mode.

Expert Insight: For initial screening, polysaccharide-based columns are often a good first choice due to their broad selectivity. If the diastereomers were separated in the reversed-phase screen, a cyclodextrin column under similar reversed-phase conditions might be a logical starting point for the enantiomeric separation of the already separated diastereomeric pairs.

Summary of Proposed Methodologies

MethodStationary PhaseMobile Phase TypePrimary Separation PrincipleTarget Isomers
1 C18Reversed-PhaseHydrophobicityDiastereomers (cis/trans)
2 PFPReversed-PhaseHydrophobicity, Dipole-Dipole, π-πDiastereomers (cis/trans)
3 PolysaccharideNormal PhaseChiral Recognition (multiple interactions)Enantiomers
4 CyclodextrinReversed-PhaseChiral Recognition (inclusion complexation)Enantiomers

Conclusion

The separation of 3-(2-Fluoroethyl)cyclobutan-1-ol isomers requires a systematic approach to HPLC method development. This guide proposes a logical workflow, starting with the separation of diastereomers on achiral reversed-phase columns, with a particular recommendation to evaluate fluorinated stationary phases for potentially enhanced selectivity. Subsequently, for the resolution of enantiomers, both polysaccharide- and cyclodextrin-based chiral stationary phases are presented as complementary and powerful options. The provided hypothetical protocols serve as robust starting points for researchers and scientists in the field, enabling the development of effective and reliable analytical methods for these challenging isomeric compounds.

References
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC . National Center for Biotechnology Information. [Link]

  • Retention Times of Compounds Used in the HPLC Analysis | Download Table . ResearchGate. [Link]

  • 20 50 RETENTION TIME (MIN.) . American Society of Brewing Chemists. [Link]

  • HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns, Part II: Retention Behavior and Separation . Journal of Liquid Chromatography & Related Technologies. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF . ResearchGate. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International . LCGC International. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International . LCGC International. [Link]

  • Gas chromatography of Alcohols - Delloyd's Lab-Tech Chemistry resource . 50Megs. [Link]

  • Novel Phases for HPLC Separations . LCGC North America. [Link]

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  • Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022) - PMC . National Center for Biotechnology Information. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase . J-STAGE. [Link]

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Conformational Analysis of 3-(2-Fluoroethyl)cyclobutan-1-ol: A Bioisostere Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 3-(2-Fluoroethyl)cyclobutan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Fluorine Effect in Constrained Rings

In medicinal chemistry, the strategic introduction of fluorine is a paramount tool for modulating metabolic stability, lipophilicity (LogP), and binding affinity. This guide analyzes 3-(2-Fluoroethyl)cyclobutan-1-ol , a molecule that serves as a critical model for understanding how flexible fluorinated side chains behave when anchored to a rigid, puckered cyclobutane scaffold.

Unlike simple acyclic fluorohydrins, this molecule presents a competition between two dominant conformational forces:

  • Ring Strain: The cyclobutane ring's preference for a puckered (

    
    -like) geometry to relieve torsional strain.[1]
    
  • Stereoelectronic Effects: The fluorine gauche effect within the ethyl side chain.

This guide compares the conformational landscape of the target molecule against its non-fluorinated (ethyl) and polar (hydroxyethyl) analogues, providing a roadmap for its use as a bioisostere.

Structural & Conformational Landscape

The Core Conflict: Puckering vs. Side-Chain Rotamers

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation with a puckering angle (


) of approximately 30°. This creates distinct pseudo-equatorial  and pseudo-axial  positions.
  • Isomer Stability: For 1,3-disubstituted cyclobutanes, the cis isomer allows both substituents (OH and fluoroethyl) to adopt pseudo-equatorial positions, making it thermodynamically superior to the trans isomer (axial/equatorial).

  • The Gauche Effect: The 2-fluoroethyl group (

    
    ) is not a passive rotator. Due to 
    
    
    
    hyperconjugation, the C-C bond in the side chain prefers a gauche conformation (dihedral angle ~60°) over the sterically less crowded anti conformation.[2]
Comparative Performance Matrix

The following table contrasts 3-(2-Fluoroethyl)cyclobutan-1-ol with its primary analogues used in drug design.

Feature3-(2-Fluoroethyl)cyclobutan-1-ol 3-Ethylcyclobutan-1-ol (Hydrophobic Control)3-(2-Hydroxyethyl)cyclobutan-1-ol (Polar Control)
Primary Conformational Driver Fluorine Gauche Effect + Ring PuckeringSteric Repulsion (Anti-preference)Intramolecular H-Bonding (OH...OH)
Side Chain Preferred Dihedral Gauche (~60°) Anti (~180°)Variable (Solvent dependent)
Lipophilicity (LogP) Moderate (Bioisostere sweet spot)HighLow
Metabolic Stability High (Blocked

-oxidation)
Low (Susceptible to oxidation)Moderate
Intramolecular H-Bond Potential Weak/Rare (OH...F interaction possible but entropically penalized)NoneStrong (OH...OH interaction)

Experimental Workflow: Validating Conformation

To confirm the conformation of this molecule in solution, a dual-modality approach (NMR + Computation) is required.[3] The following protocol ensures self-validating results.

Protocol: NMR Coupling Constant Analysis

The gauche effect is best quantified by extracting


 and 

coupling constants.
  • Sample Preparation: Dissolve 5 mg of compound in

    
     (non-polar, favors intramolecular H-bonds) and 
    
    
    
    (polar, disrupts H-bonds).
  • Acquisition:

    • Run 1H-NMR (min 500 MHz) with spectral width sufficient to capture F-coupled protons.

    • Run 19F-NMR (proton-decoupled and coupled).

  • Analysis:

    • Measure

      
       for the side chain methylene protons.
      
    • Validation Criterion: A

      
       value of 15–25 Hz  typically indicates an average averaging heavily weighted toward the gauche conformer. Values >25 Hz suggest significant anti-rotamer populations.
      
    • Analyze the methine proton at C3 (

      
      ). Its multiplicity reveals the ring puckering (pseudo-axial vs. pseudo-equatorial).
      
Protocol: Computational Verification (DFT)
  • ** conformational Search:** Perform a Monte Carlo conformational search using the MMFF94 force field to generate initial candidates.

  • Geometry Optimization: Optimize low-energy conformers using DFT at the wB97X-D/6-311+G(d,p) level (includes dispersion corrections critical for weak F-interactions).

  • Frequency Calculation: Confirm minima (no imaginary frequencies).

  • NBO Analysis: Calculate Natural Bond Orbital (NBO) energies to quantify the

    
     stabilization energy (
    
    
    
    ).

Visualizing the Conformational Equilibrium

The diagram below illustrates the dynamic equilibrium and the specific stabilizing forces at play.

ConformationAnalysis Start 3-(2-Fluoroethyl) cyclobutan-1-ol RingConf Ring Conformation (Puckering) Start->RingConf SideChain Side Chain Rotation Start->SideChain Cis_ee Cis-Isomer (Diequatorial) RingConf->Cis_ee Preferred (Minimizes 1,3-strain) Trans_ae Trans-Isomer (Axial/Equatorial) RingConf->Trans_ae High Energy Gauche Gauche Rotamer (Hyperconjugation Stabilized) SideChain->Gauche σ(CH) -> σ*(CF) Interaction Anti Anti Rotamer (Sterically Preferred) SideChain->Anti Steric Bulk Outcome Global Minimum: Cis-Diequatorial + Gauche Side Chain Cis_ee->Outcome Gauche->Outcome

Figure 1: Conformational decision tree. The molecule preferentially adopts the cis-diequatorial geometry with a gauche fluoroethyl side chain, driven by electronic hyperconjugation.

Experimental Workflow Diagram

This workflow describes the step-by-step process to synthesize and validate the conformation.

Workflow Substrate Start: 3-Oxocyclobutanecarboxylic Acid Step1 1. Fluorination (SF4 or DAST) Target: Side Chain Introduction Substrate->Step1 Step2 2. Reduction (LiAlH4) Ketone -> Alcohol Step1->Step2 Step3 3. HPLC Separation Isolate Cis/Trans Isomers Step2->Step3 Analysis 4. Multi-Nuclear NMR (1H, 19F, 13C) Step3->Analysis Decision J(H,F) Analysis Analysis->Decision Res_Gauche J(H,F) ~ 15-20 Hz Confirm: Gauche Dominant Decision->Res_Gauche Hyperconjugation Control Res_Anti J(H,F) > 25 Hz Confirm: Anti Dominant Decision->Res_Anti Steric Control

Figure 2: Synthesis and validation workflow. The critical decision point relies on J-coupling analysis to confirm the stereoelectronic influence of fluorine.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[4] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Linclau, B., et al. (2015).[5] Intramolecular Hydrogen Bonding in Fluorohydrins. Chemistry – A European Journal, 21(49), 17808-17816. Link

  • Grygorenko, O. O., et al. (2024).[6] 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(2-Fluoroethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 3-(2-Fluoroethyl)cyclobutan-1-ol requires a nuanced understanding of its structural moieties.[1] Unlike standard organic solvents, this molecule combines a strained carbocycle with an organofluorine tail.[1] Improper disposal into general organic waste streams poses severe risks to incineration infrastructure due to the generation of hydrofluoric acid (HF) and the exothermic release of ring-strain energy.[1]

Structural Hazard Analysis
MoietyPropertyOperational Implication
Cyclobutane Ring High Ring Strain (~26.4 kcal/mol)High Energy Release: Combustion is more exothermic than linear alkanes.[1] Avoid mixing with strong oxidizers (e.g., Nitric Acid) to prevent uncontrolled ring-opening.[1]
Fluoroethyl Group C-F Bond (Strong, Polar)Halogenated Waste: Combustion generates corrosive HF gas.[1] MUST be segregated from non-halogenated solvents to prevent damage to standard incinerators lacking scrubbers.[1]
Alcohol (-OH) Polar, H-bondingFlammability/Solubility: Increases water solubility compared to pure hydrocarbons, but likely remains flammable (Class 3).[1] Acts as a protic solvent.[1]

Waste Segregation Protocol (The "Self-Validating" System)

The most critical step in laboratory safety is source segregation .[1] A self-validating system ensures that incompatible waste streams are physically impossible to mix at the point of generation.[1]

Core Directive: The "Red vs. Yellow" Rule[1]
  • Non-Halogenated (Red Can): DO NOT USE.

  • Halogenated (Yellow/Blue Can): MANDATORY USE. [1]

Rationale: Standard waste contractors blend "Red Can" waste for fuel blending in cement kilns.[1] If fluorinated compounds enter this stream, the resulting HF can corrode the kiln and violate emissions permits. By forcing this into the "Halogenated" stream, you ensure it goes to a specialized hazardous waste incinerator equipped with caustic scrubbers.

Segregation Workflow
  • pH Check: Before disposal, verify the pH of the solution.[1]

    • If Acidic (< pH 4): Neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8.[1]

    • Why? Acidic fluorinated waste can degrade metal drums over time.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible.[1]

    • Compatible: Dichloromethane, Chloroform, Methanol, Ethanol.

    • Incompatible: Strong oxidizers, Peroxides, Alkali metals (Li, Na).

Decision Matrix & Workflow (Visualization)

The following diagram outlines the logical decision tree for disposing of 3-(2-Fluoroethyl)cyclobutan-1-ol, ensuring compliance with EPA RCRA standards for halogenated solvents (F-List/Characteristic).

DisposalWorkflow Start Waste Generation: 3-(2-Fluoroethyl)cyclobutan-1-ol CheckPurity Is the waste Pure or a Mixture? Start->CheckPurity MixtureAnalysis Analyze Mixture Components CheckPurity->MixtureAnalysis Mixture Segregation SEGREGATE: Halogenated Waste Stream CheckPurity->Segregation Pure IsOxidizer Contains Strong Oxidizers? MixtureAnalysis->IsOxidizer Quench Perform Reductive Quench (e.g., Sodium Thiosulfate) IsOxidizer->Quench Yes CheckpH Check pH Level IsOxidizer->CheckpH No Quench->CheckpH Neutralize Neutralize to pH 6-8 (NaHCO3) CheckpH->Neutralize Acidic/Basic CheckpH->Segregation Neutral Neutralize->Segregation Container Container: HDPE or Glass (Avoid Metal if possible) Segregation->Container Labeling Label: 'Flammable, Halogenated Organic Waste' List: Fluorinated Alcohol Container->Labeling Pickup Transfer to EHS/Waste Contractor (High Temp Incineration + Scrubbing) Labeling->Pickup

Figure 1: Decision Logic for the safe segregation and packaging of fluorinated cyclobutane waste.

Detailed Disposal Procedures

A. Containerization[1][2][3][4][5]
  • Material: High-Density Polyethylene (HDPE) is preferred.[1] Borosilicate glass is acceptable.[1]

    • Avoid: Unlined metal cans if the waste has any potential to generate free HF over time, as this will corrode the container integrity.

  • Headspace: Leave at least 10% headspace.[1][2] Cyclobutanes are volatile; thermal expansion can pressurize the vessel.[1]

B. Labeling Requirements

Adhere to the Global Harmonized System (GHS) and local regulations (e.g., EPA RCRA).[1]

  • Primary Tag: "Hazardous Waste - Halogenated Solvent".[1]

  • Constituents: Explicitly list "3-(2-Fluoroethyl)cyclobutan-1-ol" and any co-solvents (e.g., "Dichloromethane").

  • Hazard Checkboxes:

C. Final Destruction Method (For Contractor Awareness)

You must ensure your waste contractor utilizes High-Temperature Incineration with Acid Gas Scrubbing .[1]

  • Mechanism: The C-F bond is extremely stable (approx. 116 kcal/mol).[1] Complete destruction requires temperatures >1100°C.[1]

  • Byproducts: Combustion yields CO₂, H₂O, and HF .[1] The incinerator must have a caustic scrubber (NaOH spray) to neutralize the HF before stack release.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The cyclobutane moiety suggests high flammability.[1] Remove ignition sources immediately.

  • PPE: Nitrile gloves (double gloved recommended for fluorinated organics), safety goggles, and lab coat.[1]

  • Containment: Use Vermiculite or Universal Absorbent Pads .[1]

    • Do NOT use: Paper towels alone (increases surface area for evaporation/flammability).[1]

  • Decontamination: Wipe the surface with a soap/water solution.[1][4] Place all absorbent materials into a wide-mouth jar, label as "Debris contaminated with Halogenated Solvent," and process as hazardous waste.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Guidelines for Solvent Waste Recycling and Disposal: Halogenated vs. Non-Halogenated Solvents.[1] Hazardous Waste Experts.[1] Link

  • National Oceanic and Atmospheric Administration (NOAA). (2024).[1] CAMEO Chemicals: Cyclobutane Hazard Profile.[1][3]Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Cyclobutanone (Structural Analog).[1] MilliporeSigma.[1][5][6][4][7] Link

Sources

Technical Guide: Safe Handling & PPE for 3-(2-Fluoroethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Hazard Logic

3-(2-Fluoroethyl)cyclobutan-1-ol (CAS: 1783649-01-3) is a specialized fluorinated building block used primarily in drug discovery to modulate metabolic stability and lipophilicity.[1] Unlike standard organic alcohols, the handling of this compound requires specific protocols due to the unique combination of a strained cyclobutane ring and a fluorinated alkyl chain.

Mechanistic Hazard Assessment

To ensure safety without specific toxicological data for this exact CAS, we apply Structure-Activity Relationship (SAR) logic to derive safety bands:

  • The Cyclobutane Ring: This four-membered ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, it is thermodynamically reactive. Exposure to strong acids or radical initiators can trigger ring-opening, potentially releasing energy or reactive intermediates.

  • The Fluoroethyl Group: The introduction of fluorine increases lipophilicity (logP) compared to the non-fluorinated parent. Causality: This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a primary exposure vector.

  • Thermal Decomposition: In the event of a fire, the combustion of organofluorines generates Hydrogen Fluoride (HF) and Carbonyl Fluoride, posing an immediate respiratory and corrosive threat beyond standard smoke inhalation.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 3-(2-Fluoroethyl)cyclobutan-1-ol. This selection is based on permeation resistance against low-molecular-weight fluorinated alcohols.

Table 1: Task-Based PPE Specifications
Hazard ZoneTask DescriptionHand ProtectionRespiratory ProtectionBody/Eye Defense
Zone A (Green) Storage & Transport Handling sealed containers; Inventory checks.Single Nitrile (Min thickness: 0.11 mm)Inspect for physical damage.None required Ensure general lab ventilation (>6 ACH).Standard Lab Coat Safety Glasses with side shields.
Zone B (Yellow) Active Manipulation Weighing, pipetting, reaction setup (< 5g).Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (extended cuff).Change outer gloves every 30 mins.Fume Hood Required Sash height < 18 inches.Face velocity: 80–100 fpm.Flame-Resistant (FR) Lab Coat Chemical Splash Goggles.Closed-toe leather/composite shoes.
Zone C (Red) High Risk / Spill Cleanup Spills > 10mL; Heating > 60°C; Pressure reactions.Laminate Barrier (e.g., Silver Shield/Ansell Barrier)Nitrile offers poor protection against prolonged fluorinated solvent contact.Respirator (if outside hood) Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Tyvek® 400 (or equiv) Suit Full Face Shield over Goggles.Chemical-resistant apron.

Critical Note on Glove Permeation: Fluorinated alcohols can degrade standard latex and thin nitrile rapidly. For Zone C, Laminate gloves are mandatory because they provide a broad-spectrum permeation barrier that nitrile cannot guarantee for novel fluorinated organics.

Operational Protocols

Receiving & Storage[2]
  • Inspection: Upon receipt, verify the septum/cap integrity. Strained rings can degrade if air/moisture ingress occurs over time.

  • Environment: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganates) and Lewis acids (e.g.,

    
    , 
    
    
    
    ), which could catalyze ring-opening polymerization.
Synthesis & Reaction Setup
  • Solvent Selection: When dissolving, avoid protic solvents if using strong bases to prevent potential elimination reactions of the fluorine (E2 mechanism).

  • Inerting: Purge reaction vessels with nitrogen. The flash point is estimated to be between 60–80°C; however, static discharge remains a risk with organic liquids.

  • Glassware: Inspect for micro-fractures. The thermal expansion of heated fluorinated liquids in flawed glassware can lead to catastrophic failure.

Waste Disposal
  • Stream Segregation: Do NOT mix with aqueous acidic waste.

  • Labeling: Label clearly as "Flammable Organic Waste - Fluorinated."

  • Rationale: Segregating fluorinated waste allows waste handlers to incinerate it in scrubbed incinerators, preventing the release of HF into the atmosphere (a regulatory and environmental requirement).

Emergency Response Architecture

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes.[2] Do not use Calcium Gluconate unless there is evidence of HF generation (e.g., thermal decomposition or reaction with strong acids). For the pure substance, standard soap and water decontamination is sufficient.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[2] Seek ophthalmological evaluation immediately due to the lipophilic nature of the compound.

Spill Management Workflow

The following diagram outlines the decision logic for managing a spill of 3-(2-Fluoroethyl)cyclobutan-1-ol.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Minor Spill (< 10 mL) Inside Fume Hood Assess->SmallSpill Contained LargeSpill Major Spill (> 10 mL) or Outside Hood Assess->LargeSpill Uncontained PPE_Don Don PPE: Double Nitrile + Goggles SmallSpill->PPE_Don Evacuate Evacuate Lab Alert EHS LargeSpill->Evacuate Immediate Action Absorb Absorb with Polypropylene Pads PPE_Don->Absorb Clean Clean Surface with Soap/Water Absorb->Clean Waste Dispose as Fluorinated Organic Waste Clean->Waste

Figure 1: Decision logic for spill containment.[3] Note that evacuation is mandatory for uncontained spills outside a fume hood due to the lack of specific inhalation toxicity data.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136266019, 3-(2-Fluoroethyl)cyclobutan-1-ol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.